1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Description
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Properties
IUPAC Name |
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVKGIBOLXNCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614407 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147539-23-9 | |
| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. This document details the chemical properties, a robust synthesis protocol derived from analogous reactions, and the underlying reaction mechanism.
Physicochemical Properties
This compound, with the CAS number 147539-23-9, is a solid at room temperature. It is typically stored in an inert atmosphere at 2-8°C.[1] Commercial preparations are generally available with a purity of 95%.[2]
| Property | Value |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate[3] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄[3] |
| Molecular Weight | 343.77 g/mol |
| CAS Number | 147539-23-9[3] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C (Inert atmosphere)[1] |
| Purity (Typical) | 95%[2] |
Synthesis Protocol
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine). The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the chloro-substituents towards nucleophilic attack by the secondary amine of the Boc-piperazine.
Reaction Scheme
Experimental Protocol
This protocol is adapted from established procedures for analogous nucleophilic aromatic substitution reactions on halogenated nitroaromatic compounds.[4]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
1-Boc-piperazine
-
Toluene (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Deionized water
-
Hexane
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.0 equivalent) and anhydrous toluene. Stir the mixture at room temperature until the 1-Boc-piperazine is fully dissolved.
-
Addition of Reactants: Add 4,6-dichloro-5-nitropyrimidine (1.0-1.2 equivalents) to the solution, followed by the addition of triethylamine (1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Process Workflow
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.
This in-depth guide provides the essential information for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when carrying out this procedure. The provided protocol, based on analogous and well-established reactions, offers a solid foundation for the preparation of this valuable synthetic intermediate.
References
- 1. This compound | 147539-23-9 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]
In-depth Technical Guide on C13H18ClN5O4: A Compound Awaiting Characterization
A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C13H18ClN5O4. This indicates that the substance is likely a novel or not widely documented chemical entity. As such, a detailed technical guide on its physical and chemical properties, experimental protocols, and biological activities cannot be compiled at this time.
For researchers, scientists, and drug development professionals interested in this particular molecular formula, the absence of public data presents both a challenge and an opportunity. It signifies a potential area for new discovery, where the synthesis and characterization of this compound could lead to novel findings.
To enable the creation of a technical guide as requested, further foundational information is required. Primarily, the specific chemical structure corresponding to the molecular formula C13H18ClN5O4 is needed. From the structure, a systematic IUPAC name can be derived, which is the standard for chemical identification.
The Path Forward: From Molecular Formula to Technical Guide
The process of characterizing a new chemical entity involves several critical steps, each generating the data necessary for a comprehensive technical document.
1. Synthesis and Purification: The first step is the synthesis of the compound. This would be followed by purification to isolate the substance to a high degree of purity, ensuring that subsequent analyses are accurate.
2. Structural Elucidation: Various analytical techniques are employed to determine the precise arrangement of atoms within the molecule. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the carbon-hydrogen framework.
- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
- X-ray Crystallography: To determine the three-dimensional structure if a suitable crystal can be obtained.
A hypothetical workflow for the initial characterization of a novel compound is outlined below.
3. Physicochemical Property Determination: Once the structure is confirmed, key physical and chemical properties would be measured. A summary of the types of data that would be collected is presented in the table below.
| Property Category | Parameter |
| General | IUPAC Name |
| CAS Registry Number | |
| Molecular Weight | |
| Appearance | |
| Physical Properties | Melting Point |
| Boiling Point | |
| Solubility (in various solvents) | |
| pKa | |
| LogP (Octanol-Water Partition Coefficient) | |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrum, IR Spectrum |
4. Biological Activity Screening: To understand the potential applications in drug development, the compound would be screened against various biological targets. If activity is observed, further studies would be conducted to elucidate the mechanism of action, including the identification of any involved signaling pathways.
For instance, if the compound were found to interact with a specific cellular receptor, a signaling pathway diagram could be constructed. The example below illustrates a hypothetical signaling cascade.
Technical Guide: 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS 147539-23-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and its application in the preparation of advanced pharmaceutical intermediates. The information presented is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.
Physicochemical Properties
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 147539-23-9 | [1] |
| Molecular Formula | C13H18ClN5O4 | [1] |
| Molecular Weight | 343.77 g/mol | [1] |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| InChI Key | SIEVKGIBOLXNCK-UHFFFAOYSA-N | [1] |
Synthesis
The following experimental protocol for the synthesis of this compound is adapted from patent literature, which describes its preparation as a key intermediate.
Experimental Protocol: Synthesis of this compound
Reactants:
-
4,6-dichloro-5-nitropyrimidine
-
tert-butyl piperazine-1-carboxylate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4,6-dichloro-5-nitropyrimidine in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of tert-butyl piperazine-1-carboxylate in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis Workflow
Applications in Synthesis
This compound serves as a critical building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of a reactive chlorine atom on the pyrimidine ring allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile intermediate. The Boc-protecting group on the piperazine moiety allows for selective reactions at the pyrimidine core. Subsequent removal of the Boc group under acidic conditions reveals a secondary amine on the piperazine ring, which can then be further functionalized. This step-wise functionalization is a key strategy in the construction of complex drug candidates.
Logical Flow of a Multi-step Synthesis
The following diagram illustrates the logical progression from the starting intermediate to a final, more complex derivative, a common strategy in drug discovery.
References
An In-Depth Technical Guide to tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological significance as an intermediate in the development of targeted therapeutics. While specific experimental data on the biological activity of this exact compound is limited in publicly available literature, its structural motifs suggest a potential role as a kinase inhibitor. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.
Chemical and Physical Properties
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a substituted pyrimidine derivative. Its chemical structure combines a pyrimidine core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The presence of a chloro and a nitro group on the pyrimidine ring makes it an activated substrate for nucleophilic aromatic substitution, a key feature in its synthetic utility.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | [1] |
| Synonyms | 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, 4-(6-Chloro-5-nitro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | [1] |
| CAS Number | 147539-23-9 | [1] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ | [1] |
| Molecular Weight | 343.77 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (as commercially available) | |
| Storage Temperature | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and chloro groups on the pyrimidine ring activate it towards attack by a nucleophile. In this case, the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine) acts as the nucleophile, displacing one of the chloro groups on the pyrimidine ring.
Experimental Protocol: Putative Synthesis
This protocol is based on general procedures for similar SNAr reactions involving pyrimidines and piperazines.[2]
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
tert-butyl piperazine-1-carboxylate (Boc-piperazine)
-
A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM))
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent, add tert-butyl piperazine-1-carboxylate (1.0-1.2 eq).
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
dot
Caption: General workflow for the synthesis of the title compound.
Spectral Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | * δ ~8.7 ppm (s, 1H): Pyrimidine proton. |
-
δ ~3.8-4.0 ppm (m, 4H): Piperazine protons adjacent to the pyrimidine ring.
-
δ ~3.5-3.7 ppm (m, 4H): Piperazine protons adjacent to the Boc group.
-
δ ~1.4-1.5 ppm (s, 9H): tert-butyl protons of the Boc group. | | ¹³C NMR | * δ ~160-165 ppm: C-Cl on the pyrimidine ring.
-
δ ~158-160 ppm: C-N (piperazine) on the pyrimidine ring.
-
δ ~154-155 ppm: Carbonyl carbon of the Boc group.
-
δ ~140-145 ppm: C-NO₂ on the pyrimidine ring.
-
δ ~120-125 ppm: CH on the pyrimidine ring.
-
δ ~80-81 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~45-50 ppm: Piperazine carbons.
-
δ ~28-29 ppm: Methyl carbons of the tert-butyl group. | | IR (cm⁻¹) | * ~2975: C-H stretch (aliphatic)
-
~1695: C=O stretch (carbamate)
-
~1580, 1350: N-O stretch (nitro group)
-
~1160: C-N stretch | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 344.1 |
Biological Activity and Potential Applications
Specific biological activity data for tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate has not been reported in the reviewed literature. However, the pyrimidine and piperazine moieties are common scaffolds in a wide range of biologically active molecules, particularly as kinase inhibitors.[2]
Potential as a Kinase Inhibitor Intermediate
The 2,4-disubstituted pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. The piperazine group often serves as a versatile linker to connect the core to other recognition elements, or it can interact with the solvent-exposed region of the kinase active site.
A study on a related compound, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, demonstrated its ability to suppress breast cancer by targeting the estrogen receptor signaling pathway.[5] This suggests that the broader structural class of pyrimidine-piperazine conjugates has potential in cancer therapy.
The title compound can be considered a valuable intermediate for the synthesis of more complex molecules. The chloro group can be further displaced by other nucleophiles, and the nitro group can be reduced to an amine, which can then be functionalized. The Boc-protecting group can be easily removed under acidic conditions to allow for further modification at the piperazine nitrogen.
dot
Caption: Synthetic utility of the title compound in generating diverse molecules.
Conclusion
tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple functional groups for further modification make it an attractive building block for creating libraries of novel compounds. While direct biological data is currently lacking, its structural relationship to known bioactive molecules warrants further investigation into its potential therapeutic applications. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.
References
- 1. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. rsc.org [rsc.org]
- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
An In-depth Technical Guide to 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group, linked to a substituted pyrimidine ring. The presence of reactive sites—specifically the chloro and nitro groups on the pyrimidine ring—makes it a versatile intermediate for the synthesis of more complex molecules. It is particularly noted for its use as a building block for protein degraders, highlighting its relevance in the development of novel therapeutics aimed at targeted protein degradation.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its applications for researchers and drug development professionals.
Chemical and Physical Properties
The key properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases, reflecting standard specifications for this reagent.
| Property | Value |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate[2][3] |
| Synonyms | This compound |
| CAS Number | 147539-23-9[1][2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄[1][2][3][4][6] |
| Molecular Weight | 343.76 g/mol [2] (also reported as 343.8[1], 343.77[3], and 343.10[4]) |
| Exact Mass | 343.1047318 Da[2] |
| Physical Form | Solid |
| Purity | ≥95%[1][3] |
| Storage Conditions | 2-8°C, under inert atmosphere |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a protected piperazine with a di-substituted pyrimidine.
Objective: To synthesize this compound from 1-Boc-piperazine and 4,6-dichloro-5-nitropyrimidine.
Materials:
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)
-
4,6-dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of 4,6-dichloro-5-nitropyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine solution to remove residual DMF and base.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of targeted therapeutics. Its primary application is as a versatile building block. The Boc-protected piperazine moiety is a common feature in many biologically active compounds, offering a flexible and synthetically tractable linker element.
The chloro- and nitro-substituted pyrimidine ring is particularly significant. The chlorine atom can be readily displaced by other nucleophiles in subsequent SNAr reactions, allowing for the attachment of other molecular fragments. The nitro group can be reduced to an amine, which provides another reactive handle for further chemical modification, such as amide bond formation. This dual reactivity makes the compound highly valuable for constructing complex molecular architectures, including those used in PROTACs (Proteolysis Targeting Chimeras) and other protein degraders.[1]
Caption: Synthetic pathway for this compound.
Safety Information
This compound is intended for research and industrial use only and is not for medical or consumer applications.[1] Users should handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).
| Hazard Type | GHS Statement |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H332: Harmful if inhaled H335: May cause respiratory irritation[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[3] P280: Wear protective gloves/protective clothing/eye protection/face protection[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3] |
Conclusion
This compound is a well-characterized chemical intermediate with significant utility in modern drug discovery. Its defined molecular properties, established synthetic route, and versatile reactive handles make it an essential component in the synthetic chemist's toolkit, particularly for developing targeted protein degraders and other complex bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this compound.
References
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine core linked to a Boc-protected piperazine moiety. Its molecular structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutic agents. Arylpiperazine scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs).[1][2] This guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structure elucidation of this compound.
The molecular formula for this compound is C₁₃H₁₈ClN₅O₄, with a molecular weight of approximately 343.76 g/mol .[3] The correct IUPAC name is tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate.[3][4]
Spectroscopic Data Analysis and Interpretation
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural insights through fragmentation analysis.
Data Summary
| Parameter | Expected Value | Description |
| Molecular Ion (M⁺) | m/z 343.1 (M⁺), 345.1 (M+2) | The presence of a chlorine atom results in a characteristic isotopic pattern with an approximate 3:1 ratio for the M⁺ and M+2 peaks. |
| Exact Mass | 343.10473 | For High-Resolution Mass Spectrometry (HRMS), confirming the elemental formula C₁₃H₁₈ClN₅O₄.[3] |
| Key Fragments | m/z 287/289, 243/245, 186 | Corresponds to the loss of the tert-butyl group, the entire Boc group, and the protonated Boc-piperazine fragment, respectively. |
Fragmentation Pathway The fragmentation of pyrimidine derivatives often involves the cleavage of substituent groups and the breakdown of the heterocyclic rings.[5][6][7][8] For this compound, the primary fragmentation is expected to initiate with the loss of the labile Boc protecting group, followed by further cleavages of the piperazine and pyrimidine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for complete structural assignment.[9][10]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.70 | s | 1H | H-2 (Pyrimidine) | Singlet in the aromatic region, deshielded by adjacent nitrogen atoms and the nitro group. |
| ~ 3.90 | t, J = 5.0 Hz | 4H | H-b (Piperazine) | Protons adjacent to the pyrimidine ring, deshielded by its electron-withdrawing character. |
| ~ 3.60 | t, J = 5.0 Hz | 4H | H-a (Piperazine) | Protons adjacent to the Boc-protected nitrogen. |
| 1.49 | s | 9H | H-c (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[11] |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.0 | C-4/C-6 (Pyrimidine) | Carbons of the pyrimidine ring bonded to heteroatoms (N, Cl). |
| ~ 154.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 153.0 | C-2 (Pyrimidine) | Aromatic carbon between two nitrogen atoms. |
| ~ 135.0 | C-5 (Pyrimidine) | Carbon bearing the nitro group, significantly deshielded. |
| ~ 80.5 | C-c (Boc, quat.) | Quaternary carbon of the tert-butyl group. |
| ~ 49.0 | C-b (Piperazine) | Carbons adjacent to the pyrimidine ring. |
| ~ 44.0 | C-a (Piperazine) | Carbons adjacent to the Boc-protected nitrogen. |
| 28.4 | C-d (Boc, CH₃) | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~ 2975 | Medium | C-H (Alkyl) | Stretching |
| ~ 1700 | Strong | C=O (Carbamate) | Stretching |
| ~ 1590, 1550 | Strong | C=N, C=C (Aromatic) | Stretching |
| ~ 1520, 1340 | Strong | N-O (Nitro group) | Asymmetric & Symmetric Stretching |
| ~ 1240, 1160 | Strong | C-O, C-N | Stretching |
| ~ 780 | Medium | C-Cl | Stretching |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data.
1. High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute the stock solution to approximately 10 µg/mL with the mobile phase.
-
Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and compare it with the theoretical mass calculated for the formula C₁₃H₁₉ClN₅O₄⁺. Analyze the isotopic pattern for the presence of chlorine.
2. NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer with a cryoprobe.
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire data using a standard pulse program with 16-32 scans. Set the spectral width to cover a range of 0-12 ppm. Process the data with an exponential window function and perform phase and baseline corrections.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H coupling).[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.[9][12]
-
Visualizations: Workflows and Biological Context
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical entity.
Caption: Logical workflow for the synthesis and structural confirmation of the target compound.
Potential Biological Signaling Pathway
Arylpiperazine derivatives are frequently investigated as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][13][14] The diagram below shows a simplified, representative GPCR signaling cascade that could be modulated by such a compound.
Caption: Representative GPCR signaling pathway potentially modulated by arylpiperazine compounds.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies key functional groups. Critically, a full suite of 1D and 2D NMR experiments provides the definitive evidence required to piece together the atomic connectivity, confirming the identity and purity of the compound. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and structurally related molecules vital to drug discovery and development.
References
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 147539-23-9 [sigmaaldrich.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Starting materials for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary starting materials and synthetic methodology for producing 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors.
Introduction
This compound, also known as tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its structure combines a mono-protected piperazine ring with an electron-deficient nitropyrimidine scaffold. This arrangement makes it an ideal precursor for creating more complex molecules through sequential nucleophilic aromatic substitution (SNAr) reactions. The chloro substituent serves as a leaving group, which can be displaced by various nucleophiles, while the nitro group activates the pyrimidine ring towards this substitution and can later be reduced to an amino group for further functionalization. This versatility has established the title compound as a valuable intermediate in the synthesis of targeted therapies, including inhibitors of protein kinases like Bruton's tyrosine kinase (Btk).[3]
Core Synthesis Strategy & Starting Materials
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a mono-protected piperazine with an activated dihalopyrimidine.
The essential starting materials for this synthesis are:
-
4,6-dichloro-5-nitropyrimidine: This is the electrophilic pyrimidine core. The two chlorine atoms are susceptible to displacement, but the presence of the strongly electron-withdrawing nitro group at the C5 position makes the C4 and C6 positions highly activated for nucleophilic attack.
-
1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This is the nucleophile. The tert-butoxycarbonyl (Boc) protecting group ensures that the substitution occurs selectively on only one of the piperazine nitrogen atoms, preventing the formation of di-substituted byproducts and allowing for subsequent modification at the unprotected nitrogen after deprotection.[4]
The overall reaction scheme is a selective mono-substitution where the secondary amine of 1-Boc-piperazine displaces one of the chlorine atoms on the pyrimidine ring.
Experimental Protocol and Data
The following protocol is adapted from established synthetic procedures for the preparation of the title compound.
Detailed Experimental Protocol
Reaction: A solution of 4,6-dichloro-5-nitropyrimidine (1.0 equivalent) is prepared in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath to 0 °C. To this stirring solution, 1-Boc-piperazine (1.0 equivalent) is added, followed by the dropwise addition of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). The reaction mixture is stirred at 0 °C for approximately 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2 to 4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction mixture is diluted with the solvent (e.g., DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified, typically by flash column chromatography on silica gel, to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis.
| Parameter | Value |
| Starting Material 1 | 4,6-dichloro-5-nitropyrimidine |
| Starting Material 2 | 1-Boc-piperazine |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | ~90% |
| Product Purity | >95% (after chromatography) |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ |
| Molecular Weight | 343.77 g/mol [1] |
Visualized Workflows and Relationships
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Synthetic route to this compound.
Logical Relationship in Drug Development
The title compound is rarely the final drug product but serves as a critical intermediate. Its structure is designed for further elaboration. The diagram below shows its logical position in a typical drug development pathway for a kinase inhibitor.
Caption: Role of the intermediate in a kinase inhibitor drug development pathway.
References
The Cornerstone of Modern Drug Discovery: A Technical Guide to Key Intermediates in Piperazine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged heterocyclic motif, forming the core of a vast array of pharmaceuticals targeting a wide spectrum of diseases, including cancer, infectious agents, and central nervous system disorders.[1][2] Its unique physicochemical properties, such as high water solubility and bioavailability, often impart favorable pharmacokinetic profiles to drug candidates.[2][3] This technical guide provides an in-depth exploration of the key intermediates in the synthesis of piperazine derivatives, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.
The Piperazine Core: Foundational Intermediates
The synthesis of piperazine derivatives commences with the formation or functionalization of the piperazine ring itself. Several key intermediates serve as the primary building blocks for more complex structures.
Piperazine
The parent heterocycle, piperazine, is a fundamental starting material. Industrially, it is often produced as a byproduct of the ammoniation of 1,2-dichloroethane or ethanolamine.[4][5]
N-Boc-Piperazine: The Key to Mono-functionalization
A significant challenge in piperazine chemistry is achieving selective mono-substitution, as the two secondary amine groups have similar reactivity. The use of a protecting group is a common and effective strategy to overcome this. N-tert-butyloxycarbonyl (Boc) piperazine is the most widely employed mono-protected intermediate due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions.[6]
Synthesis of N-Boc-Piperazine:
Two primary routes are utilized for the synthesis of N-Boc-piperazine: direct protection of piperazine and a multi-step synthesis from diethanolamine. The latter is often preferred for industrial-scale production due to cost-effectiveness and higher purity of the final product.[6]
Key Synthetic Transformations and Intermediates
The functionalization of the piperazine core is typically achieved through N-alkylation, N-acylation, and N-arylation reactions. The choice of synthetic route depends on the desired substituent and the overall complexity of the target molecule.
N-Alkylation: Introducing Alkyl Moieties
N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.
Direct Alkylation with Alkyl Halides: This reaction involves the nucleophilic substitution of an alkyl halide by the secondary amine of a piperazine intermediate, typically N-Boc-piperazine, in the presence of a base.[1]
Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from a piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]
N-Acylation: Formation of Amides
N-acylation introduces an acyl group to the piperazine nitrogen, forming a stable amide bond. This is a common strategy in drug design to introduce specific functionalities or to modulate the electronic properties of the molecule. The reaction is typically carried out by treating N-Boc-piperazine with an acyl chloride in the presence of a tertiary amine base.[4]
N-Arylation: Introducing Aromatic Systems
The introduction of an aryl group onto the piperazine nitrogen is crucial for the synthesis of many biologically active compounds, including ligands for G-protein coupled receptors.[7][8] The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[9] It offers mild reaction conditions and a broad substrate scope.[5]
Ullmann Condensation: This is a copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool for N-arylation.[10]
Boc Deprotection: Unveiling the Second Reactive Site
The final step in many synthetic sequences involving N-Boc-piperazine is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3]
Quantitative Data Summary
The following tables provide a summary of typical yields for the key synthetic transformations described above, allowing for a comparative analysis of different methodologies.
| Table 1: Synthesis of N-Boc-Piperazine | |
| Method | Typical Overall Yield |
| From Piperazine and Boc₂O | Moderate |
| From Diethanolamine | > 93.5%[6] |
| Table 2: N-Alkylation of N-Boc-Piperazine | |
| Method | Typical Yield |
| Direct Alkylation with Alkyl Halides | 71-90%[11] |
| Reductive Amination | 75-95%[12] |
| Table 3: N-Arylation of Piperazine Derivatives (Buchwald-Hartwig Amination) | |
| Aryl Halide | Yield |
| 4-chlorotoluene | 85%[13] |
| 4-bromoanisole | 92%[13] |
| Aryl Chlorides (general) | up to 97%[14] |
| Table 4: Boc Deprotection | |
| Reagent | Typical Yield |
| Trifluoroacetic Acid (TFA) | >90%[15] |
| Hydrochloric Acid (HCl) in Dioxane | High |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic transformations discussed.
Protocol 1: Synthesis of N-Boc-Piperazine from Piperazine
-
Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[6]
-
Salt Formation (Optional but Recommended for Selectivity): To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[6]
-
Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[6]
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.[6]
-
Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The residue is then subjected to an aqueous work-up and extraction with an organic solvent. The combined organic layers are dried and concentrated to afford N-Boc-piperazine, which can be further purified by chromatography if necessary.
Protocol 2: N-Alkylation of N-Boc-Piperazine via Direct Alkylation
-
Setup: Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.[11]
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.[11]
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.) to the mixture.[11]
-
Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, filter off the inorganic salts.[11]
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[4]
Protocol 3: N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried vial, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).[1]
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and a base (e.g., NaOtBu).[4]
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.[1][4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the vial to room temperature and quench the reaction with water. Extract the aqueous layer with ethyl acetate.[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.[4]
Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Setup: Dissolve the N-Boc protected piperazine derivative in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[15]
-
Addition of TFA: Slowly add TFA (5-10 equivalents) to the stirred solution.[3]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3][15]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]
-
Isolation: To the crude residue, add cold diethyl ether. This will cause the deprotected product to precipitate as the TFA salt. Stir the suspension to ensure complete precipitation, then collect the solid by filtration.[15]
Visualizing the Context: Signaling Pathways and Experimental Workflows
Piperazine derivatives often exert their biological effects by modulating the activity of G-protein coupled receptors (GPCRs).[16] Understanding the signaling pathways of these receptors is crucial for rational drug design. Furthermore, a well-defined experimental workflow is essential for the efficient discovery and development of new piperazine-based therapeutics.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many piperazine-containing drugs target GPCRs, such as serotonin (5-HT) and dopamine receptors.[17][18] The diagram below illustrates a generalized GPCR signaling cascade initiated by ligand binding.
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Drug Discovery Workflow for Piperazine Derivatives
The development of new piperazine-based drugs follows a structured workflow, from initial library design to lead optimization.
Caption: Drug Discovery Workflow for Piperazine-Based Compounds.
This comprehensive guide serves as a foundational resource for researchers engaged in the synthesis and development of piperazine derivatives. By providing detailed protocols, comparative data, and a clear understanding of the biological and experimental context, this document aims to facilitate the advancement of this critical area of medicinal chemistry.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and Handling of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS No. 147539-23-9). Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally related compounds, including piperazine derivatives, chlorinated compounds, and nitroaromatics, to establish a robust framework for safe handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The available data indicates the following hazard classifications:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Acute Toxicity (Inhalation): Harmful if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Signal Word: Warning
Pictograms:
-
GHS07: Harmful/Irritant
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
A summary of the known physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 147539-23-9 | [1] |
| Molecular Formula | C13H18ClN5O4 | [1] |
| Molecular Weight | 343.77 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Quantitative Safety Data
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | Data not available | - | - | |
| LC50 (Inhalation) | Data not available | - | - | |
| Permissible Exposure Limit (PEL) | Data not available | - | - | |
| Threshold Limit Value (TLV) | Data not available | - | - | |
| Flash Point | Data not available | - | - |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on general best practices for handling hazardous chemicals in a laboratory setting and should be adapted to specific experimental conditions.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.
Caption: Required PPE for handling the compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]
Handling and Storage
Caption: Recommended handling and storage procedures.
Spill Response Protocol
Caption: Step-by-step spill response workflow.
First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
All waste materials contaminated with this compound should be considered hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
While specific toxicological data for this compound is limited, its classification as a hazardous substance necessitates stringent safety precautions. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, engineering controls, and proper handling and disposal techniques, researchers can minimize the risks associated with the use of this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment prior to commencing any experimental work.
References
Technical Guidance for the Storage of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage and handling conditions for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS No: 147539-23-9). Due to the limited availability of specific stability studies for this compound, the following recommendations are based on supplier data and established chemical principles for its constituent structural motifs: a Boc-protected piperazine, a chloropyrimidine, and a nitropyrimidine.
Recommended Storage Conditions
The primary recommendation for the storage of this compound is refrigeration under an inert atmosphere.[1] This practice minimizes the risk of degradation from atmospheric moisture, oxygen, and elevated temperatures.
Data Summary: Storage and Handling Parameters
For ease of reference, the key storage and handling parameters are summarized in the table below.
| Parameter | Recommended Condition | Rationale and Potential Risks |
| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions. Some related compounds are stored at room temperature, but refrigeration is the most conservative and recommended approach. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent degradation via oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | While specific photostability data is unavailable, nitro-aromatic compounds can be light-sensitive. Protection from light is a standard precautionary measure. |
| Container | Tightly sealed, appropriate for chemical storage | To maintain the inert atmosphere and prevent contamination. |
Handling and Incompatibilities
Proper handling is crucial to maintain the integrity of the compound.
-
Handling Environment : It is recommended to handle this compound in a well-ventilated area, preferably under a fume hood.[2]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2]
Potential Degradation Pathways
While specific degradation pathways for this molecule have not been extensively studied, an understanding of its chemical structure allows for the inference of potential vulnerabilities.
-
Acid-Catalyzed Deprotection : The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Exposure to strong acids will likely cleave the Boc group, yielding the corresponding piperazine derivative.
-
Hydrolysis of the Chloropyrimidine Ring : The chloro-substituted pyrimidine ring is susceptible to hydrolysis, which can be accelerated by the presence of moisture and either acidic or basic conditions. This would result in the replacement of the chlorine atom with a hydroxyl group, forming a pyrimidone.
-
Nucleophilic Aromatic Substitution : The presence of a nitro group activates the pyrimidine ring, making it more susceptible to nucleophilic attack. While this is a key feature for its use in synthesis, it also implies that strong nucleophiles could displace the chloro group.
Experimental Protocols
-
Forced Degradation Studies : Exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.
-
Long-Term Stability Testing : Storing the compound under the recommended conditions (2-8°C, inert atmosphere) and at accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH) for defined periods.
-
Analytical Method : Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products over time.
Visualized Workflow for Storage and Handling
The following diagram illustrates the logical workflow for ensuring the stability of this compound upon receipt and during its lifecycle in the laboratory.
Caption: Workflow for proper storage and handling of the compound.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. This versatile building block is a valuable intermediate in the synthesis of a wide range of substituted pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction to Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry for the modification of aromatic and heteroaromatic rings. In the case of this compound, the pyrimidine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyrimidine ring itself. The chlorine atom at the 6-position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.
The reaction generally proceeds through a two-step addition-elimination mechanism via a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the facility of the reaction.[1][2][3]
General Reaction Scheme
The general transformation involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base to yield the corresponding substituted product.
References
Application Notes and Protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyrimidine core substituted with a chloro and a nitro group, as well as a Boc-protected piperazine moiety, offers multiple reactive sites for the synthesis of diverse compound libraries. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. The presence of the nitro group and the chlorine atom allows for sequential and site-selective modifications, making this compound a versatile starting material for the generation of novel drug candidates.
While this compound is primarily utilized as a synthetic intermediate, its strategic importance lies in its ability to be elaborated into molecules with a wide range of biological activities. The piperazine ring often contributes to improved pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and can be crucial for establishing key interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for designing synthetic reactions and for understanding the compound's behavior in various experimental settings.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | [1] |
| CAS Number | 147539-23-9 | [2][3] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ | [1][3] |
| Molecular Weight | 343.77 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Applications in Drug Discovery
Based on the functionalities present in its structure, this compound serves as a valuable starting material for the synthesis of various classes of bioactive molecules. The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[4][5] The piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a linker or interacts with the solvent-exposed region of the kinase domain.[6]
Logical Workflow for a Drug Discovery Program
The following diagram illustrates a typical workflow in a drug discovery program where this compound could be utilized as a key starting material.
Experimental Protocols
Detailed experimental protocols for the direct biological application of this compound are not available in the public domain, as it is primarily a synthetic intermediate. However, the following protocols describe the general synthetic transformations that can be performed on this molecule to generate libraries of compounds for biological screening.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
This protocol describes the displacement of the chlorine atom on the pyrimidine ring with a nucleophile, a common first step in elaborating the core structure.
Materials:
-
This compound
-
Nucleophile of choice (e.g., an amine, thiol, or alcohol)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plate and developing system
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere.
-
Add the desired nucleophile (1.1-1.5 equivalents) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted pyrimidine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the nitro group to an amino group, which can then be further functionalized.
Materials:
-
The product from Protocol 1 (or this compound itself)
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
-
Purification system (e.g., recrystallization or column chromatography)
Procedure (using Iron powder):
-
Suspend the nitro-pyrimidine derivative (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water or acetic acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting amino-pyrimidine derivative by recrystallization or column chromatography.
Signaling Pathway Visualization
While there is no specific signaling pathway directly associated with this compound, its derivatives are often designed to target protein kinases. The following diagram illustrates a simplified, generic kinase signaling pathway that could be targeted by molecules synthesized from this building block.
This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile chemical nature allows for the creation of diverse molecular libraries that can be screened against a multitude of biological targets. While direct biological data for this specific compound is not available, its utility in the synthesis of kinase inhibitors and other bioactive molecules is well-implied by the prevalence of its core scaffolds in medicinal chemistry. The provided protocols and workflow diagrams offer a foundational understanding for researchers and scientists looking to incorporate this valuable building block into their drug discovery programs.
References
- 1. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound/CAS:147539-23-9-HXCHEM [hxchem.net]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique structure, featuring a pyrimidine core substituted with a chloro leaving group and an electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The Boc-protected piperazine moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of novel kinase inhibitors.
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.[1] Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[1]
Chemical Properties
| Property | Value |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate |
| CAS Number | 147539-23-9 |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ |
| Molecular Weight | 343.77 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Synthetic Applications and Protocols
The primary application of this compound in kinase inhibitor synthesis is its use in SNAr reactions to introduce various amine-containing pharmacophores. The electron-deficient nature of the pyrimidine ring, activated by the nitro and chloro substituents, facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles, particularly anilines and other amino-heterocycles.
General Synthetic Workflow
The overall workflow for synthesizing kinase inhibitors from this building block typically involves a three-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a desired amine to form the core inhibitor structure.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can serve as a key interaction point with the target kinase or as a handle for further functionalization.
-
Boc Deprotection and Further Modification (Optional): Removal of the Boc protecting group to allow for the introduction of various substituents on the piperazine nitrogen, enabling fine-tuning of solubility, cell permeability, and target engagement.
Caption: A generalized workflow for synthesizing kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline
This protocol describes a representative reaction of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., 2-chloro-6-methylaniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for organic synthesis under an inert atmosphere
-
Thin-layer chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SNAr product.
Quantitative Data (Representative):
| Reactant | Product | Yield |
| This compound + 2-chloro-6-methylaniline | tert-butyl 4-(6-((2-chloro-6-methylphenyl)amino)-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | 80-95% |
Protocol 2: Reduction of the Nitro Group
This protocol details the conversion of the nitro group to a primary amine, a common step in the synthesis of kinase inhibitors to create a key hydrogen-bonding moiety.
Materials:
-
The SNAr product from Protocol 1
-
Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc) and Water
-
Celite®
Procedure:
-
To a solution of the nitro-substituted pyrimidine from Protocol 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).[2]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours.[2]
-
Monitor the reaction by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.[2]
-
Wash the Celite® pad with ethanol.[2]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[2]
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-pyrimidine derivative, which can be used in the next step with or without further purification.[2]
Quantitative Data (Representative):
| Reactant | Product | Yield |
| tert-butyl 4-(6-((2-chloro-6-methylphenyl)amino)-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | tert-butyl 4-(5-amino-6-((2-chloro-6-methylphenyl)amino)pyrimidin-4-yl)piperazine-1-carboxylate | 70-90% |
Biological Evaluation of Synthesized Kinase Inhibitors
Once the target kinase inhibitors are synthesized, their biological activity must be evaluated. This typically involves a series of in vitro and cell-based assays.
Protocol 3: In Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is described here.[1]
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific peptide substrate
-
Synthesized pyrimidine-based inhibitor dissolved in DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[3]
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[3]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[3]
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[1][3]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and plot the results to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Caption: A generalized workflow for an in vitro kinase inhibition assay.[3]
Protocol 4: Cell-Based Proliferation Assay (Cellular IC₅₀ Determination)
This protocol describes the use of an MTT assay to assess the effect of the synthesized inhibitors on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized pyrimidine-based inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to adhere overnight.[3]
-
Compound Treatment: Prepare serial dilutions of the inhibitor in complete cell culture medium and add to the cells. Include a vehicle control (DMSO).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the cellular IC₅₀ value.[3]
Example Signaling Pathway: JAK-STAT Pathway
Many pyrimidine-based inhibitors target kinases within the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to cytokines and growth factors. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.[1]
Conclusion
This compound is a highly adaptable and reactive building block for the synthesis of a diverse range of kinase inhibitors. The protocols provided herein offer a solid foundation for researchers to explore the potential of this scaffold in developing novel therapeutics for kinase-driven diseases. The straightforward SNAr chemistry, coupled with the versatility of the Boc-protected piperazine, allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties.
References
Application Note: Boc Deprotection of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of the Boc group from 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine derivatives. The presence of electron-withdrawing chloro and nitro substituents on the pyrimidine ring can influence the lability of the Boc group.[3] The following protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard and effective methods for this transformation.[4][5]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Boc deprotection of this compound derivatives. These values are representative and may require optimization for specific substrates.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane | Notes |
| Starting Material | This compound | This compound | Purity should be >95% |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane | --- |
| Solvent | Dichloromethane (DCM), anhydrous | Dioxane or Methanol | --- |
| Reagent Equivalents | 5-10 equivalents | 3-5 equivalents | --- |
| Concentration | 0.1-0.2 M | 0.1-0.5 M | --- |
| Temperature | 0 °C to Room Temperature | Room Temperature | --- |
| Reaction Time | 1-4 hours | 1-3 hours | Monitor by TLC or LC-MS |
| Work-up | Basic work-up (e.g., NaHCO₃) | Evaporation or precipitation | TFA salts may be oils, HCl salts often precipitate.[4] |
| Typical Yield | >90% | >90% | Yields are substrate-dependent. |
| Purity (crude) | >85% | >90% (as HCl salt) | Purification by crystallization or chromatography may be needed. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and generally effective method for N-Boc deprotection.[1][6]
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(6-chloro-5-nitro-4-pyrimidinyl)piperazine derivative.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic or if the hydrochloride salt is desired for its solid nature.[4][7]
Materials:
-
This compound derivative
-
4M HCl in Dioxane solution
-
Methanol or Dioxane (optional, as co-solvent)
-
Diethyl ether (for precipitation)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[7]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration. The collected solid is the hydrochloride salt of the deprotected piperazine.
-
For the free base, the residue or the collected salt can be neutralized following steps 7-10 of Protocol 1.
Mandatory Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection.
Caption: Chemical transformation of the Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for Coupling Reactions with 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of various nucleophiles with 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. This key intermediate is frequently utilized in the synthesis of diverse molecular entities for drug discovery and development. The primary reaction pathway involves a nucleophilic aromatic substitution (SNAr) at the C6 position of the pyrimidine ring, facilitated by the electron-withdrawing nitro group.
Introduction
This compound is a valuable building block in medicinal chemistry. The chloro substituent at the 6-position of the pyrimidine ring is activated towards nucleophilic attack by the adjacent nitro group. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted piperazinyl-pyrimidine derivatives. These derivatives are of significant interest as they form the core structure of numerous biologically active compounds.
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The high electrophilicity of the C6 carbon allows for the addition of a nucleophile, forming a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the desired coupled product. The choice of solvent, base, and reaction temperature is crucial for achieving high yields and purity.
Reaction Workflow
The general workflow for the nucleophilic aromatic substitution reaction with this compound is depicted below. The process involves the reaction of the starting material with a chosen nucleophile, typically in the presence of a base, followed by workup and purification of the final product.
Caption: General workflow for the SNAr coupling reaction.
Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution on chloro-nitro-activated heterocyclic systems, which are analogous to the reactivity of this compound. These conditions can serve as a starting point for optimization.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference Analogy |
| Primary/Secondary Amine | Piperazine | K₂CO₃ | Acetonitrile | Reflux | 18-36 | [1] |
| Primary/Secondary Amine | N-methylpiperazine | KOH (catalytic) | Ethanol | Reflux | 12 | [2] |
| Primary/Secondary Amine | N-phenylpiperazine | KOH (catalytic) | Ethanol | Reflux | 12 | [2] |
| Amine | 1-Boc-piperazine | - | - | 110 | - | [3] |
Note: The conditions presented are based on analogous reactions on similar chloro-nitro-activated aromatic systems. Optimization may be required for specific substrates.
Detailed Experimental Protocol: Coupling with a Primary Amine
This protocol provides a general procedure for the coupling of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add the primary amine (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 - 3.0 eq) to the reaction mixture.
-
The reaction mixture is then heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS).
This document serves as a guide for researchers to develop robust and efficient synthetic routes utilizing this compound. The provided protocols and data are intended to be a starting point, and optimization of reaction conditions for specific nucleophiles is encouraged.
References
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Medicinal Applications of Pyrimidinyl-Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrimidinyl-piperazine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. This heterocyclic motif, which combines a pyrimidine ring with a piperazine moiety, is a cornerstone in the design of numerous clinically significant drugs.[1][2] The unique physicochemical properties of this scaffold, including its ability to engage in hydrogen bonding and its conformational flexibility, allow for potent and selective interactions with a wide array of biological targets.[3][4] Pyrimidinyl-piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[5][6][7]
This document provides an overview of the key applications of these derivatives and detailed protocols for their synthesis and biological evaluation.
Medicinal Chemistry Applications
The versatility of the pyrimidinyl-piperazine core allows for its application across multiple therapeutic areas.
Anticancer Activity
This class of compounds has shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.[8][9]
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is particularly effective at targeting the ATP-binding site of kinases.[10] Notable targets include the PI3K/Akt pathway and FMS-like tyrosine kinase 3 (FLT3).[11][12][13]
-
NF-κB Pathway Inhibition: Certain piperazine-linked pyrimidines can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cell survival in cancer. These compounds have been shown to inhibit the viability of breast cancer cells (MCF-7) by binding to the p65 subunit of NF-κB.[6]
Table 1: Anticancer Activity of Selected Pyrimidinyl-Piperazine Derivatives
| Compound ID | Target / Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| 5q | Akt1 Kinase | 18.0 nM | [11] |
| 5t | Akt1 Kinase | 21.3 nM | [11] |
| 5b | MCF-7 (Breast Cancer) | 6.29 µM | [6] |
| 3a | MCF-7 (Breast Cancer) | 9.17 µM | [6] |
| Compound XVI | Leukemia Cell Lines | 1.17 - 18.40 µM | [13] |
| Compound 6b | HepG2 (Liver Cancer) | 3.26 µM | [14] |
| Compound 6b | MCF-7 (Breast Cancer) | 3.19 µM |[14] |
Antimicrobial Activity
The incorporation of a pyrimidine-piperazine moiety has been a successful strategy for developing novel antimicrobial agents. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[5][15] The presence of electronegative atoms and heterocyclic rings is thought to contribute to their antimicrobial efficacy.[5]
Table 2: Antimicrobial Activity of Selected Pyrimidinyl-Piperazine Derivatives
| Compound ID | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 4b, 4d, 5a, 5b | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Good activity at 40 µg/ml | [5][15] |
| 4a, 4d, 4e, 5c, 5e | Aspergillus niger, Candida albicans | Significant activity at 40 µg/ml |[5][15] |
Central Nervous System (CNS) Activity
Pyrimidinyl-piperazine derivatives are well-represented among CNS-active drugs, including anxiolytics and antipsychotics.[16][17] 1-(2-Pyrimidinyl)piperazine (1-PP) is a common and active metabolite of several azapirone anxiolytics like buspirone and tandospirone.[18][19]
-
Monoamine Oxidase (MAO) Inhibition: Certain derivatives have been synthesized as selective inhibitors of MAO-A, an important target in the treatment of depression.[20][21]
-
Receptor Modulation: These compounds often act on dopamine and serotonin receptors, which is a key mechanism for antipsychotic agents.[7] 1-PP itself is an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[16]
Table 3: CNS Activity of Selected Pyrimidinyl-Piperazine Derivatives
| Compound ID | Target | Activity (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| 1-PP | α2-adrenergic receptor | Kᵢ = 7.3–40 nM | [16] |
| 1-PP | 5-HT1A receptor | Kᵢ = 414 nM | [16] |
| 2j | MAO-A | IC₅₀ = 23.10 µM | [20][21] |
| 2m | MAO-A | IC₅₀ = 24.14 µM |[20][21] |
Synthetic and Experimental Protocols
The following section details common protocols for the synthesis and biological evaluation of pyrimidinyl-piperazine derivatives.
General Synthetic Workflow
The synthesis of these derivatives typically follows a convergent strategy, where the pyrimidine core and the piperazine moiety are prepared separately and then coupled in a final step.
Caption: General workflow for pyrimidinyl-piperazine synthesis.
Protocol 1: Synthesis via Nucleophilic Substitution of a 2-Chloropyrimidine
This method involves the direct reaction of a commercially available or synthesized 2-chloropyrimidine with a desired substituted piperazine.[22]
Materials:
-
2-Chloropyrimidine derivative (1.0 eq)
-
Substituted piperazine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Deionized water
-
Chloroform
Procedure:
-
To a stirred solution of piperazine (2.5 eq) and K₂CO₃ (1.5 eq) in water (approx. 10 mL per 10 mmol of chloropyrimidine), add the 2-chloropyrimidine derivative (1.0 eq) in portions at 50-65 °C.
-
Stir the reaction mixture at 60-65 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 35 °C.
-
If a solid by-product (1,4-bis(pyrimidinyl)piperazine) forms, remove it by filtration.
-
Extract the aqueous filtrate with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed, typically via column chromatography or recrystallization.
Protocol 2: Synthesis from a 2-(Methylsulfanyl)pyrimidine
This two-step approach first involves creating a good leaving group (methylsulfanyl), which is then displaced by the piperazine nucleophile.[5][15]
Step A: Synthesis of 2-(Methylsulfanyl)pyrimidine
-
Dissolve the corresponding 4,6-disubstituted-pyrimidine-2-thiol (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and methyl iodide (CH₃I) (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water and neutralize with glacial acetic acid.
-
Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to obtain the pure 2-(methylsulfanyl)pyrimidine intermediate.
Step B: Coupling with Piperazine
-
In a round-bottomed flask, combine the 2-(methylsulfanyl)pyrimidine intermediate (1.0 eq), the desired N-substituted piperazine (1.0 eq), and dry ethanol.
-
Add a catalytic amount of potassium hydroxide (KOH).
-
Reflux the mixture for 12-18 hours until TLC indicates the consumption of the starting material.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure pyrimidinyl-piperazine derivative.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity.[23]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrimidinyl-piperazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a negative control (medium only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis software.
Signaling Pathway Visualization
Simplified PI3K/Akt Signaling Pathway
Many pyrimidinyl-piperazine derivatives exert their anticancer effects by inhibiting kinases in the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt pathway by specific derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for chemical reactions involving the versatile building block, 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. This compound is a key intermediate in the synthesis of a variety of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
Introduction
This compound is a functionalized heterocyclic compound primed for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring activate the C-Cl bond, making it susceptible to displacement by various nucleophiles. This reactivity allows for the introduction of diverse functionalities at the 6-position of the pyrimidine ring, enabling the synthesis of libraries of compounds for screening and lead optimization.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is in SNAr reactions. In this type of reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, which then eliminates the chloride ion to yield the substituted product.
General Reaction Scheme:
Caption: General SNAr reaction pathway.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(6-(arylamino)-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
This protocol details the reaction of this compound with a primary aromatic amine.
Materials:
-
This compound
-
Substituted aniline derivative
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) in ethanol (or DMF) in a round-bottom flask, add the substituted aniline (1.1 equivalents).
-
Add triethylamine (2.0 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 80 °C; for DMF, a higher temperature may be required and should be optimized) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary:
| Entry | Aniline Derivative | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | EtOH | 18 | 85 |
| 2 | 4-Fluoroaniline | EtOH | 16 | 92 |
| 3 | 3-Methoxyaniline | DMF | 12 | 88 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Subsequent Reduction of the Nitro Group and Boc-Deprotection
The nitro group of the synthesized product can be reduced to an amine, which can then be further functionalized. The Boc protecting group can be removed under acidic conditions to liberate the piperazine nitrogen for further reactions.
Workflow for Further Derivatization:
Caption: Post-SNAr modification workflow.
A. Nitro Group Reduction:
-
Dissolve the 6-substituted-5-nitro-4-(1-Boc-piperazinyl)pyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the amino-pyrimidine derivative.
B. Boc-Deprotection:
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product as a salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
-
Nitro-containing compounds can be energetic; handle with care and avoid excessive heat or shock.
-
Hydrogen gas is flammable; ensure proper grounding and avoid ignition sources during the reduction step.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of substituted pyrimidinylpiperazine derivatives. The protocols outlined above provide a solid foundation for researchers to explore the chemical space around this scaffold, facilitating the development of new chemical entities for various therapeutic applications. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Application Notes: Utilizing 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine in the Synthesis of Potent HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine as a key intermediate in the synthesis of novel diarylpyrimidine (DAPY) derivatives, a class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. The DAPY scaffold has been a cornerstone in the development of second-generation NNRTIs, known for their efficacy against drug-resistant viral strains.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into proviral DNA, which is then integrated into the host cell's genome.[1] This essential role makes HIV-1 RT a primary target for antiretroviral drug development. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p64 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site, inducing a conformational change that inhibits its function.[2]
The starting material, this compound, serves as a versatile building block for introducing a substituted pyrimidinylpiperazine moiety into the final NNRTI structure. This structural element is crucial for establishing key interactions within the NNRTI binding pocket of the reverse transcriptase enzyme, thereby contributing to the high potency of the resulting inhibitors.
Synthetic Application and Workflow
The primary application of this compound is in the multi-step synthesis of DAPY-type NNRTIs. A general synthetic workflow involves the initial modification of this intermediate, followed by coupling with other key aromatic fragments.
A representative synthetic pathway begins with the reduction of the nitro group on the pyrimidine ring to an amine. This is a critical step, as the resulting amino group is essential for subsequent coupling reactions. The Boc protecting group on the piperazine is then typically removed to allow for further functionalization, such as the addition of a sulfonyl group, which has been shown to enhance binding interactions with the reverse transcriptase enzyme.
The deprotected and functionalized piperazine-pyrimidine intermediate is then coupled with a second aryl moiety, often via a Buchwald-Hartwig coupling reaction, to construct the core diarylpyrimidine structure.[1] This modular synthetic approach allows for the systematic variation of substituents on both aryl rings to optimize the antiviral activity, pharmacokinetic properties, and resistance profile of the final compounds.
Mechanism of Action
The diarylpyrimidine NNRTIs synthesized using the this compound intermediate function by binding to the allosteric NNRTI binding pocket of the HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA, a critical step in the HIV-1 replication cycle.[1] The piperazine sulfonyl-bearing diarylpyrimidine derivatives have been specifically designed to enhance backbone-binding interactions within the NNRTI binding pocket, which can improve potency against both wild-type and drug-resistant strains of HIV-1.[1][3][4]
Quantitative Data
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of representative diarylpyrimidine NNRTIs synthesized from piperazine-containing intermediates. The data is presented as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀).
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| 18a1 | HIV-1 IIIB (WT) | MT-4 | 0.0018 | >100 | >55,556 | [1] |
| 18b1 | HIV-1 IIIB (WT) | MT-4 | 0.0014 | >100 | >71,429 | [1] |
| TF2 | HIV-1 IIIB (WT) | MT-4 | 0.0076 | >279 | >36,710 | [2] |
| TF12 | HIV-1 IIIB (WT) | MT-4 | 0.038 | >100 | >2,632 | [2] |
| TF13 | HIV-1 IIIB (WT) | MT-4 | 0.028 | >100 | >3,571 | [2] |
| Etravirine (ETR) | HIV-1 IIIB (WT) | MT-4 | 0.0033 | 25.4 | 7,697 | [1] |
| Nevirapine (NVP) | HIV-1 IIIB (WT) | MT-4 | 0.19 | 147.2 | 775 | [1] |
| Efavirenz (EFV) | HIV-1 IIIB (WT) | MT-4 | 0.0037 | 22.8 | 6,162 | [1] |
| Zidovudine (AZT) | HIV-1 IIIB (WT) | MT-4 | 0.032 | 15.9 | 497 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of Diarylpyrimidine NNRTIs
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for specific target molecules.
-
Nitro Group Reduction:
-
Dissolve this compound in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 1-Boc-4-(5-amino-6-chloro-4-pyrimidinyl)piperazine.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected piperazine derivative, which can be used directly or after neutralization.
-
-
Buchwald-Hartwig Coupling:
-
To a reaction vessel, add the deprotected piperazine derivative, the desired aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a dry, degassed solvent such as dioxane or toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the appropriate temperature (e.g., 80-120 °C) until the reaction is complete.
-
Cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the diarylpyrimidine core structure.
-
-
Final Functionalization (e.g., Sulfonylation):
-
Dissolve the product from the previous step in a suitable solvent such as DCM or pyridine.
-
Cool the solution in an ice bath and add the desired sulfonyl chloride.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction, extract the product, and purify by column chromatography to yield the final NNRTI.
-
Protocol 2: In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol is designed to determine the EC₅₀ value of the synthesized compounds by measuring the inhibition of HIV-1 replication.[1]
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Ensure the cells are in the logarithmic growth phase on the day of the assay.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in culture medium.
-
Infection:
-
Plate MT-4 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add the diluted test compounds to the wells.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.
-
Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of protection for each concentration of the inhibitor compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Protocol 3: Cytotoxicity Assay in MT-4 Cells
This protocol is designed to determine the CC₅₀ value of the synthesized compounds.
-
Cell Preparation: Prepare MT-4 cells as described in Protocol 2.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only (cell control).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-5 days).
-
MTT Assay: Perform the MTT assay as described in Protocol 2.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of the inhibitor compared to the cell control.
-
Determine the CC₅₀ value from the dose-response curve.
-
References
- 1. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region [mdpi.com]
- 3. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 1-Boc-piperazine and 4,6-dichloro-5-nitropyrimidine.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 1-Boc-piperazine | 57260-71-6 | 186.25 | Purity ≥98% |
| 4,6-dichloro-5-nitropyrimidine | 4316-95-4 | 193.98 | Purity ≥98% |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Anhydrous, Purity ≥99.5% |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | Anhydrous, HPLC grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS grade |
| n-Heptane | 142-82-5 | 100.21 | ACS grade |
| Brine (Saturated NaCl solution) | N/A | N/A | Prepared with deionized water |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular, for drying organic layers |
Scale-up Synthesis Protocol (Exemplary 100 g Scale)
This protocol details the synthesis of approximately 100 g of this compound.
Reaction Setup:
-
To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser with a nitrogen inlet, add 1-Boc-piperazine (54.0 g, 0.29 mol, 1.0 eq).
-
Add anhydrous acetonitrile (500 mL) to the flask and stir until the 1-Boc-piperazine is fully dissolved.
-
Add triethylamine (40.4 mL, 0.29 mol, 1.0 eq) to the solution.
-
In a separate beaker, dissolve 4,6-dichloro-5-nitropyrimidine (56.2 g, 0.29 mol, 1.0 eq) in anhydrous acetonitrile (250 mL).
Reaction Execution:
-
Slowly add the 4,6-dichloro-5-nitropyrimidine solution to the stirred 1-Boc-piperazine solution over 30-45 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 50-60°C.
-
Maintain the reaction at this temperature and monitor its progress by TLC or HPLC (approximately 4-6 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
To the resulting residue, add ethyl acetate (750 mL) and water (500 mL).
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 250 mL) and then with brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
For purification, recrystallize the crude solid from a hot mixture of ethyl acetate and n-heptane (approximately 1:2 v/v).
-
Filter the purified product, wash with cold n-heptane, and dry under vacuum at 40-50°C to a constant weight.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Data Presentation
Stoichiometry and Reagent Parameters
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |
| 1-Boc-piperazine | 186.25 | 0.29 | 1.0 | 54.0 g |
| 4,6-dichloro-5-nitropyrimidine | 193.98 | 0.29 | 1.0 | 56.2 g |
| Triethylamine | 101.19 | 0.29 | 1.0 | 40.4 mL |
| Acetonitrile | 41.05 | - | - | 750 mL |
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (HPLC) |
| Appearance | Off-white to yellow solid |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
4,6-dichloro-5-nitropyrimidine: Is a corrosive and toxic solid. Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine: Is a flammable and corrosive liquid with a strong odor. Handle with care and avoid inhalation of vapors.
-
Acetonitrile: Is a flammable liquid and is toxic if ingested or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This protocol is intended for use by trained professionals. All procedures should be carried out with appropriate safety precautions. The provided data is representative and actual results may vary.
Application Notes and Protocols: The Role of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in PET Radiotracer Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential role of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine as a key precursor in the development of novel Positron Emission Tomography (PET) radiotracers. While direct literature detailing the use of this specific compound in PET radiotracer synthesis is emerging, its chemical structure offers a strategic starting point for creating targeted imaging agents for a variety of biological targets, including kinases, receptors, and other proteins implicated in disease.
The presence of a reactive chloro group on the pyrimidine ring makes it an ideal site for nucleophilic substitution, a cornerstone of radiolabeling chemistry with positron-emitting isotopes like Fluorine-18 ([¹⁸F]). The nitro group offers a potential site for further chemical modification or may serve to modulate the electronic properties and biological activity of the final tracer. The Boc-protected piperazine moiety is a versatile building block, allowing for deprotection and subsequent functionalization to introduce targeting vectors or modify pharmacokinetic properties.
Hypothetical Signaling Pathway Targeted by a Derivative
The following diagram illustrates a hypothetical signaling pathway that could be interrogated using a PET tracer derived from this compound. In this example, the tracer is designed to target an intracellular kinase involved in a cancer-related pathway.
Caption: Hypothetical signaling pathway targeted by a PET tracer.
Experimental Workflow for PET Radiotracer Synthesis
The following diagram outlines a typical experimental workflow for the synthesis of a novel [¹⁸F]-labeled PET radiotracer starting from this compound.
Caption: General workflow for PET radiotracer synthesis.
Data Presentation: Plausible Radiosynthesis Outcomes
The following table summarizes plausible quantitative data for the synthesis of a hypothetical [¹⁸F]-labeled PET tracer derived from the precursor. These values are based on typical outcomes reported in the literature for analogous pyrimidine-based radiotracers.
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity (at end of synthesis) | 40-150 GBq/µmol |
| Total Synthesis Time | 60-90 minutes |
| LogP (octanol/water partition coefficient) | 1.5 - 3.0 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical [¹⁸F]-labeled PET Tracer
This protocol describes a plausible two-step synthesis of an [¹⁸F]-labeled PET tracer for a generic kinase target.
Step 1: Nucleophilic [¹⁸F]Fluorination
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water. Dry the [¹⁸F]fluoride complex by azeotropic distillation under a stream of nitrogen at 110°C.
-
Radiolabeling Reaction: To the dried [¹⁸F]fluoride, add a solution of This compound (1-2 mg) in anhydrous dimethyl sulfoxide (DMSO). Heat the reaction mixture at 120-140°C for 10-15 minutes.
-
Quenching: After cooling, quench the reaction by adding water.
Step 2: Boc Deprotection and Purification
-
Deprotection: If the final tracer requires a free piperazine amine for biological activity, add an acidic solution (e.g., 2N HCl) to the crude reaction mixture and heat at 80-100°C for 5-10 minutes to remove the Boc protecting group. Neutralize the reaction with a suitable base.
-
HPLC Purification: Purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Formulation: Collect the fraction containing the desired [¹⁸F]-labeled tracer. Remove the HPLC solvent via solid-phase extraction (SPE) or rotary evaporation. Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
Protocol 2: Quality Control of the Final Radiotracer
-
Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC with a radio-detector. The radiochemical purity should typically be >95%.
-
Molar Activity: Calculate the molar activity by measuring the total radioactivity and the mass of the non-radiolabeled standard in the final product.
-
Residual Solvents: Analyze the final product for residual solvents (e.g., acetonitrile, DMSO, ethanol) using Gas Chromatography (GC) to ensure they are below the limits specified by pharmaceutical guidelines.
-
Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on the final formulated product to ensure its suitability for in vivo administration.
Logical Relationship of Precursor to Final Product
The following diagram illustrates the chemical transformation from the precursor to a final, deprotected PET radiotracer.
Caption: Precursor to final PET tracer transformation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine synthesis.
Troubleshooting Guide
Low yield or incomplete conversion is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving potential issues.
Problem: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Reagents | - Ensure the quality and purity of starting materials: 1-Boc-piperazine and 4,6-dichloro-5-nitropyrimidine. - Use freshly opened or properly stored reagents. 4,6-dichloro-5-nitropyrimidine is moisture-sensitive. |
| Suboptimal Reaction Temperature | - The reaction is typically performed at room temperature. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C) and monitor the progress by TLC or LC-MS. - Avoid excessive heat, which can lead to degradation and side product formation. |
| Incorrect Stoichiometry | - A slight excess of 1-Boc-piperazine (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the dichloronitropyrimidine. |
| Ineffective Base | - A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction. - Use at least one equivalent of the base, with a slight excess (1.1 to 1.5 equivalents) often being beneficial. |
| Inappropriate Solvent | - Aprotic polar solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable for this nucleophilic aromatic substitution. - Ensure the solvent is anhydrous, as water can react with the starting material and affect the reaction outcome. |
Problem: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Di-substitution on Pyrimidine Ring | - This can occur if both chloro groups on the pyrimidine react with 1-Boc-piperazine. - Maintain a strict 1:1.1 stoichiometry between 4,6-dichloro-5-nitropyrimidine and 1-Boc-piperazine. - Add the 1-Boc-piperazine solution slowly to the solution of the pyrimidine to maintain a low concentration of the nucleophile. |
| Reaction with the Nitro Group | - While less common under these conditions, strong nucleophiles can potentially interact with the nitro group. - Stick to the recommended reaction conditions and avoid overly harsh bases or high temperatures. |
| Hydrolysis of the Boc Group | - The Boc protecting group is sensitive to strong acids. Ensure the reaction is maintained under basic or neutral conditions. - Work-up procedures should avoid strongly acidic conditions if the Boc group needs to be retained. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The reaction of 1-Boc-piperazine with 4,6-dichloro-5-nitropyrimidine is a nucleophilic aromatic substitution that releases one equivalent of hydrochloric acid (HCl). The base, typically a tertiary amine like triethylamine or diisopropylethylamine, is essential to neutralize this HCl. Without a base, the reaction mixture would become acidic, protonating the piperazine nitrogen and rendering it non-nucleophilic, thereby stopping the reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you can spot the starting materials (4,6-dichloro-5-nitropyrimidine and 1-Boc-piperazine) and the reaction mixture. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. LC-MS is a more sensitive technique that can confirm the mass of the product and help identify any side products.
Q3: What are the key parameters to control for achieving high yield?
A3: To achieve a high yield, it is crucial to control the following parameters:
-
Stoichiometry: Use a slight excess of 1-Boc-piperazine (1.1 eq.) and the base (1.1-1.5 eq.).
-
Temperature: Maintain the reaction at room temperature unless it is proceeding too slowly.
-
Solvent: Use a dry, aprotic polar solvent like acetonitrile.
-
Purity of Reagents: Ensure the starting materials are pure and dry.
Q4: What is a suitable work-up and purification procedure for this product?
A4: A typical work-up procedure involves quenching the reaction with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Protocols
Key Experimental Protocol for the Synthesis of this compound
This protocol is based on established synthetic methods for nucleophilic aromatic substitution on pyrimidine rings.
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
1-Boc-piperazine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous acetonitrile (ACN)
-
Ethyl acetate
-
Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq.) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of 1-Boc-piperazine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous acetonitrile.
-
Slowly add the 1-Boc-piperazine/triethylamine solution to the stirred solution of 4,6-dichloro-5-nitropyrimidine at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
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Once the reaction is complete, quench the mixture by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ACN).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure this compound.
| Parameter | Recommended Condition |
| Stoichiometry | 4,6-dichloro-5-nitropyrimidine: 1.0 eq. 1-Boc-piperazine: 1.1 eq. Base (TEA or DIPEA): 1.2 eq. |
| Solvent | Anhydrous Acetonitrile (ACN) |
| Temperature | Room Temperature |
| Reaction Time | Typically 2-6 hours (monitor by TLC/LC-MS) |
| Purification | Silica gel column chromatography (Hexane/Ethyl Acetate) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common starting point for the purification of substituted pyrimidines and Boc-protected piperazine derivatives is a solvent system consisting of a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. For a closely related compound, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a gradient elution of ethyl acetate in hexanes has been successfully used.[1] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation.[2]
Q2: How do I prepare my sample for loading onto the column?
The crude this compound, which is a solid, should be dissolved in a minimal amount of the initial, least polar mobile phase solvent or a slightly more polar solvent like dichloromethane to ensure a concentrated band upon loading.[3] If the compound has poor solubility in the mobile phase, a "dry loading" technique is recommended.[2] This involves pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
Q3: My compound is not eluting from the column. What should I do?
If your compound is not eluting, it is likely too polar for the current solvent system and is strongly adsorbed to the silica gel.[4] You should gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent like methanol can be added to the mobile phase (e.g., in dichloromethane). In some cases, a "methanol purge" at the end of the chromatography, where 100% methanol is flushed through the column, can be used to elute highly polar compounds.[5]
Q4: The separation of my target compound from impurities is poor. How can I improve it?
Poor separation can result from several factors. If impurities are very close in Rf to your product, you can try a shallower solvent gradient or even isocratic elution (using a constant solvent composition) with a finely tuned solvent system.[1] Ensure the column is packed properly to avoid channeling. Overloading the column with too much crude material can also lead to poor separation; as a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q5: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Nitro-substituted and heterocyclic compounds can sometimes be unstable on acidic silica gel.[6] To check for decomposition, you can perform a 2D TLC. Spot the compound in one corner of a TLC plate, run it in a suitable solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks, it is likely decomposing.[4][5]
If decomposition is confirmed, you can try using a less acidic stationary phase like neutral alumina.[6] Alternatively, you can deactivate the silica gel by adding a small amount of a base like triethylamine (~1%) to the mobile phase.[6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks on the TLC plate. | - The compound is too polar for the solvent system.- The compound is acidic or basic and is interacting strongly with the silica gel.- The sample is overloaded on the TLC plate. | - Increase the polarity of the mobile phase.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.- Spot a more dilute sample on the TLC plate. |
| The purified product is still impure. | - The chosen solvent system does not provide adequate separation.- The column was overloaded.- Fractions were mixed incorrectly. | - Re-run the column with a shallower solvent gradient or a different solvent system.- Reduce the amount of crude material loaded onto the column.- Carefully re-analyze the fractions by TLC before combining. |
| Low recovery of the product. | - The compound is irreversibly adsorbed onto the silica gel.- The compound is volatile and was lost during solvent evaporation.- Some product may still be on the column. | - Use a more polar eluent or switch to a different stationary phase (e.g., alumina).- Use gentle heating during rotary evaporation.- Flush the column with a very polar solvent (e.g., 100% methanol) to recover any remaining compound.[5] |
| The Boc protecting group is cleaved during purification. | - Although less common in normal-phase chromatography, prolonged exposure to very acidic conditions or certain impurities on the silica gel could potentially lead to some deprotection. | - Minimize the time the compound spends on the column by using flash chromatography.- Use deactivated silica gel or an alternative stationary phase like alumina. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (hexane:ethyl acetate) and gradually increase the polarity (e.g., 3:1, 2:1, 1:1) in subsequent trials.
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Visualization: After the solvent front has reached near the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the product. The ideal solvent system will give an Rf value of 0.2-0.4.[2]
Flash Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring a flat and stable bed. Gently tap the column to remove any air bubbles.
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Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[3]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in hexane) as the chromatography progresses. A suggested starting point is a gradient from 10% to 33% ethyl acetate in hexane.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Initial Mobile Phase Composition | 9:1 (Hexane:Ethyl Acetate) |
| Gradient Profile | Gradually increase Ethyl Acetate concentration |
| Target Rf | 0.2 - 0.4 |
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
Caption: Step-by-step experimental workflow for purification.
References
Technical Support Center: Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: 4,6-dichloro-5-nitropyrimidine may have degraded due to moisture. N-Boc-piperazine quality may be poor. 2. Insufficient Base: Incomplete neutralization of HCl formed during the reaction can protonate the N-Boc-piperazine, rendering it non-nucleophilic. 3. Low Reaction Temperature: The nucleophilic aromatic substitution (SNAr) may be too slow at the current temperature. | 1. Use freshly opened or properly stored reagents. Confirm the purity of starting materials via analytical techniques (e.g., NMR, GC-MS). 2. Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et3N). For stubborn reactions, a stronger base like NaH or K2CO3 can be considered, but with caution to avoid hydrolysis. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. A typical range for this reaction is room temperature to 80 °C. |
| Formation of a Major Byproduct with a Higher Molecular Weight | 1. Di-substitution: A second molecule of N-Boc-piperazine has displaced the remaining chlorine atom on the pyrimidine ring, forming 4,6-bis(1-Boc-piperazinyl)-5-nitropyrimidine.[1] 2. High Reaction Temperature or Prolonged Reaction Time: These conditions favor the formation of the thermodynamically more stable di-substituted product. | 1. Use a strict 1:1 stoichiometry of 4,6-dichloro-5-nitropyrimidine to N-Boc-piperazine. Alternatively, a slight excess (1.05-1.1 equivalents) of the dichloropyrimidine can be used. 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product. |
| Presence of a Byproduct with a Lower Molecular Weight | 1. Hydrolysis of Starting Material: 4,6-dichloro-5-nitropyrimidine can undergo hydrolysis in the presence of water and base to form hydroxylated species. 2. Hydrolysis of Product: The chloro-substituent on the product can be hydrolyzed under basic conditions, especially at elevated temperatures. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a non-aqueous workup if possible. If an aqueous workup is necessary, use cooled, deionized water and minimize the contact time. Neutralize the reaction mixture before workup. |
| Difficult Purification | 1. Polar Nature of Byproducts: Di-substituted and hydrolyzed byproducts can be polar and may co-elute with the desired product during column chromatography. 2. Product Tailing on Silica Gel: The basic nitrogen atoms in the piperazine ring can interact with the acidic silica gel, leading to poor separation. | 1. Utilize a gradient elution in column chromatography, starting with a non-polar eluent and gradually increasing the polarity. A biphasic extraction (e.g., EtOAc/water) during workup can help remove some polar impurities. 2. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent for column chromatography to improve the peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this synthesis?
A1: The most common side reaction is the di-substitution of 4,6-dichloro-5-nitropyrimidine with N-Boc-piperazine to form 4,6-bis(1-Boc-piperazinyl)-5-nitropyrimidine. This occurs when a second molecule of the piperazine nucleophile displaces the remaining chloro substituent on the pyrimidine ring.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To minimize di-substitution, it is crucial to control the stoichiometry of the reactants. Use a 1:1 molar ratio of 4,6-dichloro-5-nitropyrimidine to N-Boc-piperazine. Running the reaction at a lower temperature (e.g., 0°C to room temperature) and carefully monitoring its progress by TLC or LC-MS to stop it upon consumption of the starting material can also significantly reduce the formation of this byproduct.
Q3: What is the role of the base in this reaction?
A3: The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA) or triethylamine (Et3N), is essential to neutralize the hydrochloric acid (HCl) that is generated during the nucleophilic aromatic substitution reaction. Without a base, the HCl would protonate the basic nitrogen of the N-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.
Q4: Can water in the reaction mixture affect the outcome?
A4: Yes, the presence of water can be detrimental. 4,6-dichloro-5-nitropyrimidine is susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of undesired hydroxy-substituted pyrimidine byproducts. It is recommended to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis and characterization of the final product and any impurities, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are highly recommended.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
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4,6-dichloro-5-nitropyrimidine
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1-Boc-piperazine
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Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 1-Boc-piperazine (1.0 eq).
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Slowly add DIPEA (1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent).
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Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield of Desired Product | 60-85% | Yield is highly dependent on reaction conditions and purity of starting materials. |
| Purity (post-chromatography) | >95% | As determined by HPLC or NMR. |
| Di-substituted Byproduct | <5% - 20% | Formation is significantly influenced by temperature and stoichiometry. |
| Reaction Temperature | 0 °C to 25 °C | Higher temperatures can lead to increased di-substitution. |
| Reaction Time | 12 - 24 hours | Monitor by TLC to avoid prolonged reaction times that favor side product formation. |
Visualization of Reaction Pathways
Caption: Main reaction pathway and potential side reactions.
References
Technical Support Center: Navigating Reactions with 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. This resource provides troubleshooting guidance and frequently asked questions to address the challenges associated with the low reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound exhibiting low reactivity in my SNAr reaction?
A1: The reactivity of the pyrimidine ring in SNAr reactions is highly dependent on its electronic properties. While the nitro group at the 5-position is an electron-withdrawing group that activates the ring for nucleophilic attack, other factors can contribute to low reactivity. The chlorine at the 6-position is generally a good leaving group in SNAr reactions. However, the overall electronic nature of the substituted piperazine moiety and steric hindrance can influence the reaction rate. For effective SNAr, the pyrimidine ring needs to be sufficiently electron-deficient to stabilize the negative charge in the Meisenheimer complex intermediate.
Q2: At which position on the pyrimidine ring should I expect substitution to occur?
A2: In 4,6-disubstituted 5-nitropyrimidines, nucleophilic attack generally occurs at the 4- or 6-position. The regioselectivity can be influenced by the nature of the existing substituents and the incoming nucleophile. For this compound, the substitution is expected to occur at the 6-position, displacing the chloride ion.
Q3: What are the key reaction parameters I should optimize to improve my reaction yield?
A3: To overcome low reactivity, systematically optimizing the following parameters is crucial:
-
Temperature: Increasing the reaction temperature often enhances the reaction rate. Reactions can be run from room temperature up to 120°C or even higher, sometimes utilizing microwave irradiation to shorten reaction times.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they effectively solvate the nucleophile.
-
Base: The choice and stoichiometry of the base are critical. A suitable base deprotonates the nucleophile, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
-
Nucleophile Concentration: Increasing the concentration of the nucleophile can help drive the reaction forward.
Q4: Are there any alternative reaction strategies if SNAr fails?
A4: If SNAr reactions consistently provide low yields, consider alternative coupling strategies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be effective for forming C-N bonds with aryl chlorides that are unreactive under traditional SNAr conditions. These reactions involve a different mechanism that does not rely on the formation of a Meisenheimer complex.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Insufficiently activated pyrimidine ring for the given nucleophile. | - Increase the reaction temperature in increments. - Consider using microwave irradiation. |
| Nucleophile is too weak. | - Use a stronger base to fully deprotonate the nucleophile. - For alcohols, consider converting them to the more nucleophilic alkoxides using a strong base like sodium hydride. | |
| Poor leaving group ability (less common for chloride). | While chloride is generally a good leaving group, in some contexts, a fluoride might be more reactive in SNAr. However, modifying the substrate is often not feasible. | |
| Inappropriate solvent. | - Switch to a higher-boiling polar aprotic solvent like DMSO or NMP. - Ensure the solvent is anhydrous. | |
| Multiple Products/Side Reactions | Solvolysis (reaction with a nucleophilic solvent). | - If using an alcohol as a solvent, it may compete with your nucleophile. Switch to a non-nucleophilic solvent like DMF, DMSO, or toluene.[1] |
| Di-substitution or reaction at an unintended site. | This is less likely with the target molecule having only one leaving group, but careful monitoring of stoichiometry is always recommended. | |
| Degradation of starting material or product. | - This can occur at very high temperatures or under harsh basic conditions. - Try using a milder base or lowering the reaction temperature and extending the reaction time. | |
| Difficulty in Product Purification | Product is difficult to separate from starting material or byproducts. | - Optimize the reaction to go to completion to minimize starting material in the crude product. - Employ different chromatography techniques (e.g., reverse-phase) or crystallization to purify the product. |
Experimental Protocols
The following are generalized protocols based on reactions with analogous 4-chloro-5-nitropyrimidine systems. These should serve as a starting point for optimization.
Protocol 1: General Procedure for SNAr with Primary Amines
This protocol is adapted from the synthesis of related 4,6-disubstituted-5-nitropyrimidines and can be applied to this compound.
Materials:
-
This compound
-
Primary amine (1.5 - 2.0 equivalents)
-
Triethylamine (TEA) (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Petroleum ether
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1 equivalent) in CH₂Cl₂ or DMF.
-
Add TEA (2.0 equivalents) to the solution.
-
In a separate flask, dissolve the primary amine (1.5 - 2.0 equivalents) in the same solvent.
-
Add the amine solution dropwise to the pyrimidine solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaCl.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
Quantitative Data for Analogous Systems
The following table summarizes reaction conditions and yields for the SNAr of 6-alkoxy-4-chloro-5-nitropyrimidines with various primary amines. This data can be used as a reference for planning experiments with this compound.
| Starting Pyrimidine (Analog) | Amine Nucleophile | Solvent | Temperature | Time | Yield (%) |
| 4-chloro-6-ethoxy-5-nitropyrimidine | N-benzylamine | CH₂Cl₂ | Room Temp. | 30 min | 82 |
| 4-chloro-6-ethoxy-5-nitropyrimidine | 4-methoxybenzylamine | CH₂Cl₂ | Room Temp. | 30 min | 91 |
| 4-chloro-6-ethoxy-5-nitropyrimidine | Cyclohexylamine | CH₂Cl₂ | Room Temp. | 30 min | 75 |
| 4-chloro-6-ethoxy-5-nitropyrimidine | n-butylamine | CH₂Cl₂ | Room Temp. | 30 min | 89 |
Data adapted from a study on a related system. Yields are for the di-substituted product where the alkoxy group was also displaced.
Visualizing Experimental and Troubleshooting Workflows
General Experimental Workflow for SNAr
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Troubleshooting Workflow for Low Reactivity
Caption: A logical progression for troubleshooting low-yield SNAr reactions.
References
Stability issues of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in solution
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in solution. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concern for this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring. The chlorine atom is a good leaving group, and its displacement is activated by the electron-withdrawing nitro group at the C5 position.[1][2][3] This makes the compound reactive towards various nucleophiles, including water, alcohols, and amines, which can be present as solvents or reagents in experimental setups.
A secondary concern, though less common under typical experimental conditions, is the potential for deprotection of the Boc (tert-butoxycarbonyl) group under strongly acidic conditions.
Q2: What are the likely degradation products in the presence of nucleophiles?
The major degradation products will result from the displacement of the chloride atom. For example:
-
In aqueous solutions or the presence of moisture, the chloro group can be hydrolyzed to a hydroxyl group, forming 1-Boc-4-(6-hydroxy-5-nitro-4-pyrimidinyl)piperazine.
-
In alcoholic solvents (e.g., methanol, ethanol), an alkoxy group can replace the chlorine, yielding the corresponding ether.
-
If primary or secondary amines are present in the reaction mixture, they can displace the chloride to form a new substituted aminopyrimidine.
Q3: What are the recommended storage conditions for the solid compound and its solutions?
-
Solid: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This minimizes exposure to atmospheric moisture and prevents potential degradation.
-
In Solution: If possible, prepare solutions fresh for each experiment. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures (-20°C or -80°C) under an inert atmosphere. Avoid long-term storage in protic or aqueous solvents.
Q4: What is the general solubility of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of starting material on TLC/LC-MS analysis. | The compound is degrading in the chosen solvent or in the presence of other reagents. | - Prepare solutions fresh using anhydrous aprotic solvents.- Ensure all reagents and reaction vessels are dry.- Analyze the reaction mixture for expected degradation products (e.g., hydrolyzed or substituted pyrimidine). |
| Appearance of a new, more polar spot on TLC. | This is likely the hydrolyzed product (containing a hydroxyl group) or another product of nucleophilic substitution. | - Co-spot with the starting material to confirm it is a new compound.- Use LC-MS to determine the mass of the new peak and infer its structure.- If hydrolysis is the issue, switch to anhydrous solvents. |
| Inconsistent experimental results. | This could be due to variable rates of degradation between experiments, possibly due to differences in moisture content or temperature. | - Standardize experimental conditions strictly.- Use freshly prepared solutions from a reliable source of the compound.- Consider performing a stability check of the compound under your specific experimental conditions. |
| Low yield in a reaction where the compound is a starting material. | The compound may be degrading under the reaction conditions before it can react as intended. | - Add the compound to the reaction mixture at the last possible moment.- Run the reaction at a lower temperature if possible.- Ensure the reaction medium is free from strong nucleophiles that are not the intended reactant. |
Experimental Protocols
While specific stability-indicating assays for this compound are not detailed in the provided search results, a general workflow for assessing stability in a given solution can be followed.
Protocol: Assessing Solution Stability by HPLC
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the compound.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The appearance of new peaks should also be monitored and quantified if possible.
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 4. petalheadexim.com [petalheadexim.com]
- 5. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimization of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and overall success of coupling reactions involving 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the coupling of this compound with a nucleophile?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group and the pyrimidine ring activate the chlorine atom for displacement by a nucleophile.
Q2: What are the most common nucleophiles used in this reaction?
A2: Common nucleophiles include primary and secondary amines, anilines, and other nitrogen-based nucleophiles. The choice of nucleophile will depend on the desired final product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
Q4: What are the typical reaction times for this type of coupling?
A4: Reaction times can vary significantly, from a few hours to 24 hours or more, depending on the reactivity of the nucleophile and the reaction conditions.[1][2] It is crucial to monitor the reaction to determine the optimal time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | - Insufficient temperature.- Low reactivity of the nucleophile.- Inappropriate solvent.- Ineffective base. | - Gradually increase the reaction temperature and monitor for product formation and potential side products.- Consider using a more reactive nucleophile or adding a catalyst.- Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[1]- Use a stronger, non-nucleophilic base like DIPEA or DBU. |
| Low Product Yield | - Sub-optimal reaction time (either too short or too long, leading to decomposition).- Competing side reactions.- Difficulties in product isolation and purification. | - Monitor the reaction closely by TLC or LC-MS to stop it at the point of maximum product formation.[2]- Optimize the reaction temperature; high temperatures can sometimes lead to degradation.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Employ appropriate purification techniques like flash column chromatography.[1] |
| Formation of Side Products | - Di-substitution on the pyrimidine ring (if a di-halo pyrimidine is used as a precursor).- Reaction with the Boc-protecting group.- Decomposition of starting materials or product at elevated temperatures. | - Use a stoichiometric amount of the nucleophile.- Maintain a moderate reaction temperature.- The Boc-protecting group is generally stable under these conditions but can be labile in the presence of strong acids. Ensure the reaction conditions are not acidic. |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase during workup.- Emulsion formation during extraction.- Product co-elutes with impurities during chromatography. | - Saturate the aqueous layer with brine to reduce the solubility of the product.- Use a different solvent system for extraction.- Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a general procedure for the coupling of this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Optimization of Reaction Parameters
The following table summarizes the expected impact of varying key reaction parameters on the coupling reaction.
| Parameter | Variation | Expected Effect on Reaction Time | Potential Impact on Yield and Purity |
| Temperature | Increase | Decrease | May increase yield up to an optimal point, beyond which side product formation and decomposition can occur. |
| Decrease | Increase | May improve selectivity and reduce the formation of side products. | |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Generally Faster | Enhances solubility of reactants and facilitates SNAr reactions. |
| Aprotic Non-polar (e.g., Toluene) | Slower | May be suitable for certain nucleophiles but can lead to solubility issues. | |
| Base | Stronger non-nucleophilic (e.g., DBU) | Faster | Can accelerate the reaction but may also promote side reactions if not chosen carefully. |
| Weaker (e.g., K₂CO₃) | Slower | Generally provides milder reaction conditions, which can be beneficial for sensitive substrates. | |
| Reaction Time | Too Short | Incomplete conversion | Low yield of the desired product. |
| Optimal | Complete conversion | Maximized yield of the desired product. | |
| Too Long | Product degradation | Decreased yield and formation of impurities. |
Visualizations
Caption: Experimental workflow for the coupling reaction.
References
Technical Support Center: Purification of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Based on the common synthetic route involving the reaction of 1-Boc-piperazine with 4,6-dichloro-5-nitropyrimidine, the primary impurities may include:
-
Unreacted Starting Materials: 1-Boc-piperazine and 4,6-dichloro-5-nitropyrimidine.
-
Di-substituted Byproduct: 1,4-bis(6-chloro-5-nitro-4-pyrimidinyl)piperazine, where a second pyrimidine molecule has reacted at the Boc-protected nitrogen of the product.
-
Over-reaction Product: A di-piperazinyl substituted pyrimidine, where a second molecule of 1-Boc-piperazine has displaced the second chlorine on the pyrimidine ring.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. By spotting the crude mixture, the collected fractions, and the starting materials, you can visualize the separation of the desired product from impurities.
Q3: What analytical methods can be used to assess the purity of the final product?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable method for determining the purity of this compound. The nitro and pyrimidine chromophores in the molecule allow for strong UV absorbance, making this a sensitive detection method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation During Flash Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad peaks and tailing.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal. If the product and impurities are eluting too quickly, decrease the polarity by increasing the proportion of hexane. If they are eluting too slowly, increase the polarity by increasing the proportion of ethyl acetate. |
| Overloading the Column | Too much crude material on the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of silica gel. |
| Compound Insolubility | If the crude material is not fully dissolved in the loading solvent, it can lead to streaking on the column. Ensure complete dissolution before loading. If necessary, use a stronger, volatile solvent to dissolve the sample and dry-load it onto a small amount of silica gel. |
| Acidic or Basic Nature of Impurities | The presence of acidic or basic impurities can cause tailing. Adding a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic impurities or acetic acid (0.1-1%) for acidic impurities, can improve peak shape. |
Issue 2: Failure to Crystallize or Oiling Out During Recrystallization
Symptoms:
-
The compound does not precipitate from the solution upon cooling.
-
An oil forms instead of solid crystals.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. Good starting points for this compound could be ethanol, isopropanol, or mixtures of ethyl acetate and hexane. |
| Solution is Not Saturated | If the initial hot solution is not saturated, crystallization will not occur upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first perform a quick flash chromatography to remove the bulk of the impurities before attempting recrystallization. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. TLC Analysis:
-
Prepare a TLC plate with your crude material.
-
Develop the plate using a solvent system of 7:3 Hexane:Ethyl Acetate .
-
Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent ratio if necessary.
2. Column Preparation:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Pack the column with silica gel slurried in hexane.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for dry loading, dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin elution with the optimized mobile phase from the TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Recrystallization
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate) and heat to boiling.
-
If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/hexane) can also be effective.
2. Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
3. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Purity and Yield Data from a Representative Purification
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Flash Chromatography | ~85% | >98% | 75% |
| Recrystallization | >98% | >99.5% | 90% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between starting materials, the desired product, and potential impurities.
Technical Support Center: Troubleshooting Boc Deprotection of Pyrimidinyl-Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of pyrimidinyl-piperazine compounds.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a common challenge. Here are several strategies to enhance reaction efficiency:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed.[1]
-
Elevate Temperature: Gently warming the reaction mixture can accelerate the deprotection process. However, exercise caution as excessive heat may lead to undesirable side reactions, particularly with sensitive substrates. A moderate increase in temperature, for instance to 40-50°C, can often be beneficial.[1]
-
Increase Acid Concentration or Equivalents: The concentration and amount of acid are critical. Using a higher concentration of acid or a larger excess of the acidic reagent can promote the complete removal of the Boc group.[1] For instance, 4M HCl in dioxane is a commonly used and effective reagent for this purpose.[1]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Side reactions can negatively impact your yield and complicate the purification process. Here are some common issues and their solutions:
-
t-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, especially electron-rich aromatic rings like pyrimidine.[2] To mitigate this, consider adding a scavenger, such as triisopropylsilane (TIS) or water, to the reaction mixture.[3]
-
Degradation of Acid-Sensitive Groups: If your pyrimidinyl-piperazine compound contains other functional groups that are labile in acidic conditions (e.g., esters, acetals), the harsh conditions required for Boc deprotection can cleave them.[1] In such cases, exploring milder deprotection methods is advisable.[1]
-
Formation of Stable Salts: With trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the piperazine can sometimes be challenging to handle or may interfere with subsequent steps.[1] If you encounter this issue, consider using HCl in dioxane, which often produces a hydrochloride salt that is more easily isolated as a solid.[1][4]
Q3: What is the recommended work-up procedure after an acidic Boc deprotection?
A3: A proper work-up is crucial for isolating the deprotected pyrimidinyl-piperazine with good yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.[1][5]
-
Basification: Dissolve the residue in water or a suitable organic solvent and neutralize the excess acid by adding a base. Common choices include saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH > 7).[1]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1][6]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the deprotected product.[1][5]
Q4: Are there milder, alternative methods for Boc deprotection of pyrimidinyl-piperazine compounds?
A4: Yes, several milder methods can be employed, especially if your compound is sensitive to strong acids:
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[7][8]
-
Lewis Acids: Certain Lewis acids can facilitate Boc deprotection under conditions that are milder than strong Brønsted acids.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[8][9]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the Boc deprotection of pyrimidinyl-piperazine compounds.
Issue: Incomplete Reaction
| Potential Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1] |
| Insufficient amount of acid. | Increase the equivalents of the acid (e.g., TFA or HCl solution).[1] |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material has better solubility.[1] |
Issue: Low Yield
| Potential Cause | Recommended Solution |
| Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent.[1] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1] |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is highly water-soluble, consider alternative work-up procedures or using the salt directly in the next step if possible.[1] |
Issue: Purification Difficulties
| Potential Cause | Recommended Solution |
| Product is an oil or difficult to crystallize. | Consider converting the free base to a salt (e.g., hydrochloride) which is often more crystalline.[4] |
| Co-elution of impurities. | Optimize chromatographic conditions (e.g., different solvent system, gradient, or stationary phase). |
| Residual starting material. | If the reaction was incomplete, repeat the deprotection with more forcing conditions or for a longer duration. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for N-Boc deprotection.[1]
Materials:
-
N-Boc protected pyrimidinyl-piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected pyrimidinyl-piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[1]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected pyrimidinyl-piperazine derivative.[1]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected pyrimidinyl-piperazine derivative
-
4M HCl in dioxane solution
-
Methanol or Dioxane (as solvent)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc protected pyrimidinyl-piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Mechanism of Boc deprotection and a common side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. jgtps.com [jgtps.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions with 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for managing exothermic reactions involving 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. The content is structured to address potential issues encountered during experimental work, with a focus on safety and reaction control.
Troubleshooting Guide
Nucleophilic aromatic substitution (SNAr) reactions involving this compound, particularly with amine nucleophiles, can be exothermic. The electron-withdrawing nature of the nitro group and the pyrimidine ring activates the compound for such reactions. Careful management of reaction parameters is crucial to prevent thermal runaways.
| Issue | Potential Causes | Recommended Solutions & Mitigation Strategies |
| Rapid, Uncontrolled Temperature Increase | 1. Rate of Reagent Addition: The nucleophile is being added too quickly, generating heat faster than the cooling system can dissipate it. 2. Inadequate Cooling: The cooling bath temperature is too high, or there is poor heat transfer between the bath and the reaction vessel. 3. High Reactant Concentration: Concentrated reaction mixtures have a lower heat capacity, leading to a more pronounced temperature rise. | 1. Control Addition Rate: Use a syringe pump for slow, controlled addition of the nucleophile. If a temperature spike is observed, immediately stop the addition. 2. Enhance Cooling: Ensure the cooling bath is at the target temperature and the vessel is adequately immersed. Use a larger cooling bath or a more efficient cooling system if necessary. 3. Dilute the Reaction: Use an appropriate solvent to increase the total volume and heat capacity of the reaction mixture. |
| Delayed Exotherm | 1. Induction Period: The reaction may have an initiation phase, after which the rate and heat generation increase rapidly. 2. Poor Mixing: Localized "hot spots" can form, leading to a sudden increase in the overall reaction rate as they dissipate. | 1. Maintain Low Temperature: Keep the reaction at a low temperature for a sufficient period after reagent addition is complete to ensure the reaction has gone to completion under controlled conditions. 2. Ensure Efficient Stirring: Use a suitable stirrer and stirring rate to maintain a homogeneous mixture and uniform temperature. |
| Formation of Impurities | 1. Side Reactions at Elevated Temperatures: Higher temperatures can promote the formation of undesired byproducts. 2. Decomposition: The starting material or product may decompose at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors.[1] | 1. Strict Temperature Control: Maintain the reaction temperature within the optimal range for the desired transformation. 2. Perform Thermal Hazard Analysis: If scaling up, consider techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition. |
| Inconsistent Reaction Profile | 1. Variable Reagent Quality: Impurities in the starting materials or solvents can affect the reaction rate and exothermicity. 2. Atmospheric Moisture: Water can react with certain reagents and influence the reaction pathway. | 1. Use High-Purity Reagents: Ensure the purity of all starting materials and solvents. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture or air. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound in the context of exothermic reactions?
A1: The primary concern is the potential for a thermal runaway reaction. The presence of a nitro group on the pyrimidine ring makes this compound highly reactive towards nucleophiles, and the resulting SNAr reaction can be significantly exothermic. A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture and release hazardous materials. Additionally, thermal decomposition can produce toxic gases.[1]
Q2: How can I predict the potential for a thermal runaway in my reaction?
A2: A thorough risk assessment is crucial before performing the reaction, especially on a larger scale. This should include:
-
Literature Search: Review literature for similar reactions involving chloronitropyrimidines to understand potential hazards.
-
Calorimetry: For scale-up, reaction calorimetry (RC) or differential scanning calorimetry (DSC) can provide quantitative data on the heat of reaction and the onset temperature of decomposition.
Q3: What are the key experimental parameters to control to manage the exotherm?
A3: The key parameters to control are:
-
Rate of Addition: The rate at which the nucleophile is added is critical. Slow, controlled addition allows for the dissipation of heat as it is generated.
-
Temperature: Maintaining a low and stable reaction temperature is essential.
-
Concentration: Working with dilute solutions increases the heat capacity of the system, buffering against rapid temperature changes.
-
Stirring: Efficient stirring ensures uniform temperature throughout the reaction mixture and prevents the formation of localized hot spots.
Q4: What should I do in the event of an uncontrolled exotherm?
A4: In case of a thermal runaway, prioritize personal safety:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: If it is safe to do so, increase the cooling to the reactor.
-
Emergency Quenching: If the temperature continues to rise, and a pre-planned quenching procedure is in place, execute it with extreme caution. A quench solution should be readily available.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert others.
Experimental Protocols
The following is an illustrative experimental protocol for a nucleophilic aromatic substitution reaction. This is a general guideline and must be adapted and optimized for your specific nucleophile and experimental setup after a thorough risk assessment.
Illustrative Protocol: Reaction of this compound with a Generic Amine
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Reactor Setup:
-
Set up a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple for internal temperature monitoring, a dropping funnel, and an inlet for inert gas.
-
Ensure the flask is securely clamped in a cooling bath.
-
-
Reaction Mixture Preparation:
-
In the flask, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired initial temperature (e.g., 0 °C or -78 °C).
-
-
Reagent Addition:
-
Dissolve the amine nucleophile in the same anhydrous solvent in the dropping funnel.
-
Add the amine solution dropwise to the cooled solution of the pyrimidine derivative over a prolonged period (e.g., 30-60 minutes).
-
Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain a stable internal temperature.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature while continuously monitoring for any exotherm.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution) at a low temperature.
-
Proceed with standard extraction and purification procedures.
-
Visualizations
Logical Workflow for Managing Exothermic Reactions
Caption: Logical workflow for managing exothermic reactions.
Signaling Pathway for Thermal Runaway
Caption: Simplified pathway illustrating a thermal runaway.
References
Technical Support Center: Monitoring Reactions with 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of chemical reactions involving 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. The primary application of this reagent is in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the primary type of reaction that this compound undergoes?
A1: This compound is highly activated for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group and the pyrimidine ring system facilitate the displacement of the chloride leaving group by a wide range of nucleophiles.[1]
Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?
A2: The most common and effective techniques are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[2][3] TLC is excellent for rapid, qualitative assessment of the reaction's progress, while HPLC provides quantitative data on the consumption of starting material and the formation of the product.
Q3: How can I visualize the spots on a TLC plate, as the starting material and products are often colorless?
A3: UV light (254 nm) is the primary method for visualizing aromatic and conjugated compounds on TLC plates containing a fluorescent indicator.[2] Additionally, specific chemical stains can be used. For nitro-aromatic compounds, a common method involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[1]
Q4: What are typical reaction conditions for SNAr with this compound?
A4: Reactions are typically carried out in a polar aprotic solvent such as DMF or DMSO. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction. The reaction temperature can range from room temperature to 80°C, depending on the nucleophile's reactivity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Formation | 1. Weak Nucleophile: The attacking species may not be sufficiently nucleophilic. 2. Low Reaction Temperature: The activation energy for the reaction may not be met. 3. Inappropriate Solvent: The solvent may not be effectively solvating the reactants. | 1. If using an alcohol or amine, consider deprotonating with a suitable base to increase its nucleophilicity. 2. Gradually increase the reaction temperature in increments of 10-20°C. 3. Switch to a polar aprotic solvent like DMF or DMSO. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Decomposition of Reactants or Products: Prolonged heating or harsh conditions can lead to degradation. | 1. Continue to monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Products | 1. Side Reactions: The nucleophile or product may be reacting further. 2. Di-substitution: If the nucleophile has multiple reactive sites, it may react more than once. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Use a stoichiometric amount of the nucleophile. |
| Streaking on TLC Plate | 1. Sample Overload: Too much sample has been spotted on the plate. 2. Inappropriate TLC Solvent System: The polarity of the eluent is not optimal. | 1. Dilute the sample before spotting. 2. Adjust the polarity of the eluent system. For example, increase the proportion of the more polar solvent. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Reagents: Add the desired nucleophile (1.1-1.5 equivalents) to the solution, followed by a non-nucleophilic organic base such as triethylamine (1.5-2.0 equivalents).[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30-60 minutes).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: The crude product can be purified by column chromatography on silica gel.
Detailed Methodology for HPLC Monitoring
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column is typically used for the separation of pyrimidine derivatives.[4]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of an acid modifier like formic acid or TFA for better peak shape) is a common mobile phase.[5]
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute the aliquot with the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.
-
Detection: Monitor the chromatogram at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.
-
Analysis: The disappearance of the starting material peak and the appearance of the product peak are observed. The relative peak areas can be used to estimate the reaction conversion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
1H NMR Analysis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in medicinal chemistry. Due to the limited availability of a public experimental spectrum for this specific compound, this guide presents a detailed predicted 1H NMR data table based on the analysis of its structural fragments and known substituent effects on related heterocyclic systems. For comparative purposes, a predicted 1H NMR data table for the analogous 1-Boc-4-(6-amino-5-nitro-4-pyrimidinyl)piperazine is also provided to illustrate the influence of substituent changes on the pyrimidine ring.
Predicted 1H NMR Data
The following tables summarize the predicted 1H NMR chemical shifts (δ) in parts per million (ppm), multiplicity, and integration values for the target compound and a structurally related analogue. These predictions are based on data from similar structures, including 1-Boc-piperazine and substituted 5-nitropyrimidines.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~ 8.7 | Singlet (s) | 1H |
| Piperazine-H (positions 2, 6) | ~ 3.8 - 4.0 | Triplet (t) | 4H |
| Piperazine-H (positions 3, 5) | ~ 3.6 - 3.8 | Triplet (t) | 4H |
| Boc (-C(CH₃)₃) | ~ 1.5 | Singlet (s) | 9H |
Table 2: Predicted 1H NMR Data for 1-Boc-4-(6-amino-5-nitro-4-pyrimidinyl)piperazine (for comparison)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~ 8.2 | Singlet (s) | 1H |
| Amino (-NH₂) | ~ 7.5 (broad) | Singlet (s) | 2H |
| Piperazine-H (positions 2, 6) | ~ 3.7 - 3.9 | Triplet (t) | 4H |
| Piperazine-H (positions 3, 5) | ~ 3.5 - 3.7 | Triplet (t) | 4H |
| Boc (-C(CH₃)₃) | ~ 1.5 | Singlet (s) | 9H |
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard protocol for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be noted.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the chemical shift scale to the internal standard (TMS at 0.00 ppm).
Workflow for 1H NMR Analysis
The following diagram illustrates the general workflow for obtaining and interpreting a 1H NMR spectrum.
Comparative Analysis of Mass Spectrometry Data for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometry data for the compound 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine. Due to the absence of publicly available experimental mass spectra for this specific molecule, this document focuses on predicted data based on its chemical structure and compares it with general fragmentation patterns of structurally related compounds. This guide is intended to assist researchers in identifying and characterizing this molecule in their own analyses.
Predicted Mass Spectrometry Data
The fundamental properties of this compound are essential for its mass spectrometric analysis. With a molecular formula of C₁₃H₁₈ClN₅O₄, the compound has a monoisotopic mass of 343.1047 Da.[1] In positive ion electrospray ionization mass spectrometry (ESI-MS), this compound is expected to be readily protonated or form adducts with common cations present in the solvent or as additives.
| Parameter | This compound (Predicted) | Alternative A: Boc-Protected Piperazine Derivative (General) | Alternative B: Nitropyrimidine Derivative (General) |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ | Variable | Variable |
| Monoisotopic Mass (Da) | 343.1047 | Variable | Variable |
| Predicted [M+H]⁺ (m/z) | 344.1120 | Variable | Variable |
| Predicted [M+Na]⁺ (m/z) | 366.0939 | Variable | Variable |
| Predicted [M+K]⁺ (m/z) | 382.0679 | Variable | Variable |
| Predicted Key Fragmentations | Loss of Boc group (-100 Da), loss of tert-butyl group (-57 Da), cleavage of the piperazine ring, loss of the nitro group (-46 Da). | Predominant loss of the Boc group or tert-butyl cation. Cleavage of the piperazine ring is also common. | Fragmentation of the pyrimidine ring, and loss of the nitro group. |
Experimental Protocols
A detailed methodology for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents to create a stock solution of 1 mg/mL.
-
From the stock solution, prepare a dilute sample for analysis by taking 10 µL and diluting it to 1 mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be approximately 10 µg/mL.
-
If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter before introduction to the mass spectrometer to prevent blockages.
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen).
-
Desolvation Temperature: 350 - 500 °C.
-
Mass Range: m/z 50 - 1000.
-
Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, tandem mass spectrometry (MS/MS) should be performed by selecting the precursor ion of interest (e.g., m/z 344.1120).
Predicted Fragmentation Pathway
The fragmentation of this compound in tandem mass spectrometry is expected to follow pathways characteristic of its functional groups. The Boc (tert-butoxycarbonyl) protecting group is readily lost as isobutylene (56 Da) and carbon dioxide (44 Da), resulting in a fragment with a loss of 100 Da. Another common fragmentation is the loss of the tert-butyl cation (57 Da). The piperazine ring can undergo cleavage, leading to characteristic fragment ions. Furthermore, the nitro-substituted pyrimidine ring can also fragment, for instance, through the loss of the nitro group.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound by mass spectrometry.
References
Purity Assessment of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key building block in medicinal chemistry. This document outlines a robust HPLC method, compares it with alternative analytical techniques, and provides the necessary experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a precise and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, its strong UV absorbance, attributed to the nitro-pyrimidinyl moiety, makes UV detection a straightforward and sensitive approach, eliminating the need for derivatization often required for other piperazine derivatives.
A reversed-phase HPLC method is proposed for the purity assessment of this compound. This method is adept at separating the main compound from its potential process-related impurities, such as the starting materials and by-products.
Experimental Protocol: Proposed HPLC Method
A robust reversed-phase HPLC method for the purity analysis of this compound is detailed below. This method is designed to provide excellent resolution and sensitivity for the main component and its likely impurities.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA)B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 80% B15-20 min: 80% B20-22 min: 80% to 30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Comparison with Alternative Analytical Methods
While HPLC-UV is a highly suitable method, other techniques can also be employed for the purity assessment of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation of impurities or higher sensitivity.
Table 2: Comparison of Analytical Methods
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation pattern. | Separation based on polarity, detection by mass-to-charge ratio. |
| Applicability | Ideal for non-volatile and thermally stable compounds. | Suitable for volatile and thermally stable compounds. The target molecule may require derivatization to increase volatility. | Broad applicability, including non-volatile and thermally labile compounds. |
| Sensitivity | Good (ppm level). | High, especially with selected ion monitoring (SIM). | Very high (ppb to ppt level). |
| Specificity | Moderate; relies on retention time and UV spectrum. | High; provides structural information from mass spectra. | Very high; provides molecular weight and structural information. |
| Impurity Profiling | Good for known and UV-active impurities. | Excellent for identifying volatile impurities. | Excellent for identifying and quantifying both known and unknown impurities. |
| Instrumentation | Widely available and relatively low cost. | Common, but requires a more complex setup than HPLC-UV. | More complex and expensive instrumentation. |
Visualizing the Workflow and Synthesis
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC purity assessment and the synthetic pathway of this compound.
A Comparative Guide to the Performance of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine and its Heterocyclic Alternatives in Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine with alternative heterocyclic building blocks, focusing on their performance in key applications such as Nucleophilic Aromatic Substitution (SNAr) reactions and the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most suitable reagents for their specific research and development needs.
Certificate of Analysis: this compound
A thorough understanding of a reagent's specifications is critical for its effective application. The following table summarizes the typical Certificate of Analysis for this compound.
| Parameter | Specification |
| CAS Number | 147539-23-9 |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ |
| Molecular Weight | 343.77 g/mol |
| Appearance | White to yellow solid |
| Purity (by HPLC) | ≥95% |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage Conditions | 2-8°C, under an inert atmosphere |
| IUPAC Name | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of heteroaromatic chlorides is a crucial factor in their utility as building blocks. The electron-withdrawing nature of the nitro group and the nitrogen atoms within the aromatic ring activates the halide for displacement by nucleophiles. The position of these activating groups relative to the leaving group significantly influences the reaction rate.
Table 1: Comparative Reactivity of Chloronitropyridine Isomers with Piperidine
| Substrate | Position of Cl | Position of NO₂ | Relative Reactivity | Second-Order Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹) |
| 4-Chloro-3-nitropyridine | 4 | 3 | Very High | 1.80 x 10⁻² |
| 2-Chloro-3-nitropyridine | 2 | 3 | High | 1.17 x 10⁻³ |
| 5-Chloro-2-nitropyridine | 5 | 2 | Moderate | 1.52 x 10⁻⁴ |
| 2-Chloro-5-nitropyridine | 2 | 5 | Moderate | 7.30 x 10⁻⁵ |
| 3-Chloro-2-nitropyridine | 3 | 2 | Very Low | Very Low |
| 3-Chloro-4-nitropyridine | 3 | 4 | Very Low | Very Low |
Data extracted from a study by El-Bardan (2002) and compiled by BenchChem.[2]
The high reactivity of 4-chloro-3-nitropyridine is attributed to the optimal positioning of the electron-withdrawing nitro group para to the chloro leaving group, which effectively stabilizes the Meisenheimer intermediate formed during the reaction. In this compound, the chloro group is situated between two ring nitrogens and is ortho to a nitro group, which is expected to render it highly reactive towards nucleophilic substitution.
References
A Comparative Guide to the Synthetic Routes of Pyrimidinyl-piperazines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinyl-piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications. The efficient and versatile synthesis of these compounds is therefore of paramount importance. This guide provides an objective comparison of the most common synthetic routes to pyrimidinyl-piperazines, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Routes
The synthesis of pyrimidinyl-piperazines is primarily achieved through three main strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and multi-step synthesis involving amide coupling. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
| Synthetic Route | General Reaction | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNAr) | Pyrimidine-LG + Piperazine → Pyrimidinyl-piperazine | Leaving Group (LG): Cl, F, SMe, SO₂MeBase: K₂CO₃, Et₃N, KOHSolvent: EtOH, H₂O, DMF, DioxaneTemp: RT to reflux | 60-95% | Cost-effective, operationally simple, often requires no catalyst. | Limited to activated pyrimidines, may require harsh conditions (high temp.), potential regioselectivity issues with di-substituted pyrimidines. |
| Buchwald-Hartwig Amination | Pyrimidine-X + Piperazine → Pyrimidinyl-piperazine | Halide (X): Cl, Br, ICatalyst: Pd₂(dba)₃, Pd(OAc)₂Ligand: Xantphos, RuPhos, SPhosBase: NaOtBu, K₃PO₄, Cs₂CO₃Solvent: Toluene, DioxaneTemp: 80-120°C | 70-98% | Broad substrate scope (including less activated pyrimidines), milder conditions than some SNAr, high yields. | Cost of catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning. |
| Amide Coupling | Pyrimidine-COOH + Piperazine → Pyrimidine-CO-Piperazine | Coupling Reagents: EDC/HOBt, HATU, PyBOPBase: DIPEA, NMMSolvent: DMF, DCMTemp: RT | 75-90% | Useful for building complex molecules where the pyrimidine and piperazine are linked by a carbonyl group, mild reaction conditions. | Multi-step process (requires prior synthesis of pyrimidine carboxylic acid), cost of coupling reagents, atom economy can be lower. |
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr)
This method relies on the displacement of a leaving group on an electron-deficient pyrimidine ring by the nucleophilic piperazine.
Synthesis of 1-(2-Pyrimidinyl)piperazine:
To a stirred solution of piperazine (4.0 equivalents) and potassium carbonate (1.5 equivalents) in water, 2-chloropyrimidine (1.0 equivalent) is added portion-wise at 50-65°C. The reaction mixture is stirred at this temperature for 1-2 hours. After cooling, the product is extracted with an organic solvent (e.g., chloroform), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.[1]
Synthesis of 4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine:
A mixture of 4-(4-methoxyphenyl)-2-(methylthio)-6-(thiophen-2-yl)pyrimidine (1.0 equivalent), N-phenylpiperazine (1.0 equivalent), and a catalytic amount of potassium hydroxide in dry ethanol is refluxed for 12 hours. The reaction mixture is then poured into crushed ice. The resulting solid is filtered, dried, and recrystallized from ethanol to give the pure product.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction is a powerful tool for forming C-N bonds and is particularly useful for less reactive pyrimidine halides.
General Procedure for Buchwald-Hartwig Amination:
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), the pyrimidine halide (1.0 equivalent), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., Xantphos, 2-10 mol%), and base (e.g., NaOtBu, 1.4-2.0 equivalents) are combined. The anhydrous, deoxygenated solvent (e.g., toluene) and the piperazine derivative (1.1-1.5 equivalents) are added. The reaction mixture is heated to 80-120°C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with an organic solvent, filtered through celite to remove the catalyst, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
Microwave-Assisted Buchwald-Hartwig Amination:
A mixture of the aryl bromide (1.0 equivalent), piperazine (2.2 equivalents), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (2.2 equivalents) in dry toluene is placed in a microwave vial. The reaction is irradiated with microwaves at a set temperature (e.g., 130-150°C) for 10-30 minutes.[2] Workup is similar to the conventional heating method. This method can dramatically reduce reaction times compared to conventional heating.[2]
Multi-step Synthesis via Amide Coupling
This route is employed when a carbonyl linker is desired between the pyrimidine and piperazine moieties.
General Procedure for Amide Coupling:
To a solution of the pyrimidine carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., DMF or DCM), a coupling reagent (e.g., EDC.HCl, 1.1 equivalents) and an additive (e.g., HOBt, 1.1 equivalents) are added. The mixture is stirred at room temperature for 10-30 minutes to activate the carboxylic acid. The piperazine derivative (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) are then added, and the reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent, washed with aqueous solutions to remove excess reagents and byproducts, dried, and concentrated. The product is typically purified by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for preparing pyrimidinyl-piperazines.
Caption: Overview of major synthetic routes to pyrimidinyl-piperazines.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Buchwald-Hartwig Amination.
Conclusion
The choice of synthetic route for preparing pyrimidinyl-piperazines depends on several factors, including the specific substitution pattern of the target molecule, cost considerations, and available laboratory equipment. For simple, activated pyrimidines, Nucleophilic Aromatic Substitution offers a straightforward and economical approach. For a broader range of substrates, including less reactive pyrimidines, the Buchwald-Hartwig amination provides a more versatile and often higher-yielding alternative, with microwave-assisted protocols offering significant time savings. When a carbonyl linker is required, a multi-step approach involving amide coupling is the most suitable strategy. By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently synthesize the desired pyrimidinyl-piperazine derivatives for their drug discovery and development programs.
References
Navigating the Synthesis of 4-Piperazinylpyrimidine Cores: A Comparative Guide to Alternatives for 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine
For researchers, scientists, and drug development professionals, the 4-piperazinylpyrimidine scaffold is a cornerstone in the design of a multitude of biologically active molecules, particularly kinase inhibitors. The choice of starting material for the introduction of this crucial motif can significantly impact the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth comparison of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine and its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The central theme of this guide revolves around the nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation for constructing the 4-piperazinylpyrimidine core. The reactivity of the pyrimidine ring is paramount and is heavily influenced by its substitution pattern. Electron-withdrawing groups, such as chloro and nitro moieties, activate the ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.
The Incumbent: this compound
This compound is a commercially available building block that offers a direct route to 4-(piperazin-1-yl)-5-nitropyrimidine derivatives. The presence of the nitro group at the 5-position and the chloro group at the 6-position significantly activates the C4 position for nucleophilic attack by the Boc-protected piperazine.
Key Alternatives and Their Comparative Performance
The selection of an appropriate alternative often depends on the desired substitution pattern on the final molecule, cost considerations, and the desired reactivity profile. Here, we compare several key alternatives to this compound.
Dichloropyrimidines: The Versatile Precursors
Dichloropyrimidines are perhaps the most common and versatile starting materials for the synthesis of 4-piperazinylpyrimidine derivatives. Their reactivity is dictated by the position of the chlorine atoms.
-
4,6-Dichloropyrimidine: In this isomer, both chlorine atoms are at positions activated by the ring nitrogens (C4 and C6). This allows for sequential substitution reactions. The first substitution with N-Boc-piperazine typically occurs at one of the chloro-positions, yielding a monosubstituted intermediate. The remaining chlorine can then be displaced by another nucleophile or be the site for cross-coupling reactions.
-
2,4-Dichloropyrimidine: Similar to the 4,6-isomer, both chlorines are at activated positions. The regioselectivity of the first substitution can sometimes be influenced by the reaction conditions and the nature of the nucleophile.
-
2-Amino-4,6-dichloropyrimidine and 4-Amino-2,6-dichloropyrimidine: The presence of an amino group, an electron-donating substituent, can modulate the reactivity of the pyrimidine ring. Generally, the chlorine atoms in 4-amino-2,6-dichloropyrimidine are more reactive towards nucleophiles than those in the 2-amino isomer.[1] This difference in reactivity can be exploited for selective functionalization.[1]
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-(Boc-piperazin-1-yl)pyrimidine Derivatives
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | THF, Et3N, 50 °C, 16 h | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Not specified | [2] |
| 2,4-Dichloropyrimidine derivative | N-Boc-piperazine | Not specified | 2-Chloro-4-(4-Boc-piperazin-1-yl)pyrimidine derivative | High | [3] |
| 4,6-Dichloropyrimidine derivative | N-Boc-piperazine | Not specified | 4-Chloro-6-(4-Boc-piperazin-1-yl)pyrimidine derivative | High | [4] |
| 2-Amino-4,6-dichloropyrimidine | Various amines | Mild, environmentally friendly conditions | Amination, solvolysis, and condensation products | Moderate | [5] |
Bioisosteric Replacements for the Piperazine Ring
In medicinal chemistry, the piperazine ring is often used as a scaffold. However, in some instances, replacing it with a bioisostere can lead to improved pharmacokinetic properties or novel intellectual property. A variety of piperazine bioisosteres are commercially available or can be synthesized.[6] These include bicyclic, spiro, bridged, and fused diamines. The synthetic approach would involve reacting these bioisosteric amines with a suitable chloropyrimidine derivative.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Chloropyrimidine with N-Boc-piperazine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
N-Boc-piperazine (1.1 - 1.5 equiv)
-
Base (e.g., K₂CO₃, DIPEA, Et₃N) (1.5 - 2.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP, or an alcohol like 1-pentanol)
Procedure:
-
To a solution of the chloropyrimidine derivative in the chosen solvent, add N-Boc-piperazine and the base.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 140 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water or brine and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(Boc-piperazin-1-yl)pyrimidine derivative.
Signaling Pathways and Relevance in Drug Discovery
The 4-piperazinylpyrimidine scaffold is a privileged structure in many kinase inhibitors that target key signaling pathways implicated in cancer and other diseases.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.[7][8] Several inhibitors targeting kinases in this pathway, such as PI3K and mTOR, incorporate the 4-piperazinylpyrimidine core.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell growth, and differentiation. Aberrant JAK-STAT signaling is associated with various cancers and autoimmune diseases. Many JAK inhibitors also feature the 4-piperazinylpyrimidine moiety.
Caption: Simplified JAK-STAT signaling pathway.
Conclusion
The synthesis of 4-piperazinylpyrimidine cores is a critical step in the development of numerous important pharmaceutical agents. While this compound provides a direct route to certain derivatives, a thorough understanding of the available alternatives is essential for a flexible and efficient synthetic strategy. Dichloropyrimidines offer versatility and cost-effectiveness, with their reactivity profiles allowing for tailored synthetic approaches. Furthermore, the exploration of piperazine bioisosteres can open new avenues for drug design. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their synthetic routes towards novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloro vs. Fluoro Pyrimidine Derivatives: A Comparative Guide to Reactivity in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the synthesis of novel therapeutics. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, and their halogenated derivatives are versatile intermediates. This guide provides an objective comparison of the reactivity of chloro- and fluoro-pyrimidine derivatives, particularly in the context of nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many drug candidates. The information is supported by experimental data and detailed protocols to aid in strategic synthetic planning.
The reactivity of halopyrimidines is a crucial factor in their utility as synthetic precursors. The nature of the halogen substituent significantly influences the ease with which it can be displaced by a nucleophile. This, in turn, affects reaction conditions, yields, and the overall efficiency of a synthetic route. Understanding the relative reactivity of chloro- and fluoro-pyrimidines allows for the rational design of synthetic strategies and the selection of the most suitable starting materials.
Executive Summary of Reactivity Comparison
In nucleophilic aromatic substitution (SNAr) reactions, the generally observed order of reactivity for halogens on an aromatic ring is often F > Cl > Br > I. This is contrary to the trend seen in many other reaction types, such as cross-coupling reactions, where the bond strength dictates reactivity (I > Br > Cl > F). This phenomenon, known as the "element effect" in SNAr, is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and activates the aromatic ring towards nucleophilic attack. This initial attack is often the rate-determining step of the reaction.
While direct head-to-head kinetic data for the same reaction on chloro- and fluoro-pyrimidine derivatives is not extensively documented in readily available literature, data from analogous heterocyclic systems, such as pyridines, provides strong evidence for this trend. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine under the same conditions. Computational studies on halopyrimidines also support the higher reactivity of fluoro-derivatives in SNAr by showing lower activation energy barriers for the nucleophilic attack step compared to their chloro-counterparts.
Quantitative Data on Reactivity
To illustrate the difference in reactivity, the following table summarizes data from a comparative study on the SNAr of 2-halopyridines with piperidine. While not pyrimidines, pyridines are electronically similar aromatic heterocycles, and the data is considered indicative of the expected trend for pyrimidine derivatives.
| Halopyridine | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 2-Fluoropyridine | Piperidine | Ethanol | 40 | Data indicates significantly higher reactivity | High |
| 2-Chloropyridine | Piperidine | Ethanol | 40 | 7.30 x 10⁻⁵ | Moderate |
Note: Specific rate constant for 2-fluoropyridine under these exact conditions was not available in the searched literature, but sources consistently report its higher reactivity compared to 2-chloropyridine. The relative reactivity is inferred from multiple sources discussing the "element effect".
Experimental Protocols
To experimentally determine and compare the reactivity of chloro- and fluoro-pyrimidine derivatives, a kinetic study using techniques like UV-Vis spectrophotometry or HPLC is typically employed. Below is a detailed methodology for such a comparative experiment.
Protocol: Comparative Kinetic Analysis of SNAr Reactions
Objective: To determine the second-order rate constants for the reaction of a chloro-pyrimidine and a fluoro-pyrimidine with a common nucleophile (e.g., piperidine) under identical conditions.
Materials:
-
2-chloropyrimidine
-
2-fluoropyrimidine
-
Piperidine (or other desired nucleophile)
-
Anhydrous ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer or HPLC with a UV detector
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chloro-pyrimidine in anhydrous ethanol of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the fluoro-pyrimidine in anhydrous ethanol of the same concentration.
-
Prepare a series of stock solutions of piperidine in anhydrous ethanol at various known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This may require an initial scan to determine the optimal wavelength.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 40 °C).
-
In a cuvette, place a known volume of the piperidine solution (in large excess, e.g., 10-fold or more, compared to the pyrimidine derivative).
-
Initiate the reaction by injecting a small, known volume of the pyrimidine stock solution into the cuvette and start data acquisition immediately.
-
Monitor the increase in absorbance of the product over time.
-
Repeat the experiment for each concentration of the piperidine solution.
-
Repeat the entire set of experiments for the other pyrimidine derivative under identical conditions.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Logical flow comparing the predicted SNAr reactivity of fluoro- and chloro-pyrimidines.
Caption: A generalized experimental workflow for comparing the reactivity of halo-pyrimidine derivatives.
Application in Drug Development: Pyrimidine Derivatives as Kinase Inhibitors
The enhanced reactivity of fluoro-pyrimidines can be advantageous in the synthesis of complex molecules like kinase inhibitors, where milder reaction conditions can help preserve sensitive functional groups. Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.
A prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy, which contains a substituted quinazoline (a fused pyrimidine) core. The synthesis of such molecules often involves SNAr reactions to introduce key side chains.
EGFR Signaling Pathway and Inhibition by Pyrimidine-Based Drugs
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors like Gefitinib block this pathway.
Caption: Mechanism of EGFR signaling inhibition by a pyrimidine-based inhibitor like Gefitinib.
Conclusion
For researchers and drug development professionals, the choice between chloro- and fluoro-pyrimidine derivatives as synthetic intermediates has significant practical implications. In the context of nucleophilic aromatic substitution, fluoro-pyrimidines are generally the more reactive species due to the "element effect." This enhanced reactivity can translate to milder reaction conditions, faster reaction times, and potentially higher yields, which are all desirable attributes in the synthesis of complex pharmaceutical compounds. The provided experimental protocol offers a framework for quantifying these reactivity differences in specific applications. Understanding these fundamental principles of reactivity is essential for the efficient and strategic design of novel pyrimidine-based therapeutics.
Spectroscopic Analysis of N-Boc-Protected Piperazine Derivatives: A Comparative Guide
In the landscape of drug discovery and development, the meticulous characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-Boc-4-(substituted-aryl)piperazine derivatives, crucial building blocks in medicinal chemistry. Due to the limited availability of public experimental spectroscopic data for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine, this guide will focus on a closely related analogue, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, and compare its spectral features with other relevant N-Boc-piperazine derivatives. This information is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this important class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of N-Boc-piperazine derivatives. These compounds share the common 1-Boc-piperazine moiety but differ in the substitution at the 4-position, leading to distinct spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | - | Data conforms to the structure, specific shifts not detailed in the available public data. |
| 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester [1] | d⁶-DMSO | 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.65 (1H, d), 6.70 (2H, s), 6.78 (1H, d), 7.17 (1H, s)[1] |
| 1-Boc-piperazine | - | Commercially available reference spectra can be obtained from various suppliers. Key signals include the tert-butyl protons and the piperazine ring protons. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | - | Not publicly available. |
| 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester | - | Not publicly available. |
| 1-Boc-piperazine | - | Commercially available reference spectra can be obtained from various suppliers. Expected signals include the quaternary and methyl carbons of the Boc group, and the carbons of the piperazine ring. |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | - | Molecular Weight: 308.33 |
| 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester [1] | HRMS | 279.1820[1] |
| 1-Boc-piperazine | - | Molecular Weight: 186.25 |
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | - | Molecular Weight: 343.22 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | - | Not publicly available. Expected peaks would include C=O (carbamate), N-O (nitro group), C-N, and C-H stretching and bending vibrations. |
| 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester | - | Not publicly available. Expected peaks would include N-H (amine), C=O (carbamate), C-N, and C-H stretching and bending vibrations. |
| 1-Boc-piperazine | - | Reference spectra are available from commercial suppliers. Characteristic absorptions include a strong C=O stretch for the carbamate group around 1690 cm⁻¹. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS) at 0.00 ppm.
-
Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography.
-
The instrument is calibrated using a known standard to ensure high mass accuracy.
Infrared (IR) Spectroscopy
-
IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
A Researcher's Guide to the X-ray Crystallography of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental workflow and data analysis involved in the X-ray crystallography of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine and its derivatives. While specific crystal structure data for this parent compound is not widely available in public databases, this guide furnishes detailed protocols and comparative insights to facilitate its structural determination.
The three-dimensional atomic arrangement of a molecule, definitively determined by X-ray crystallography, is paramount in understanding its chemical behavior and biological activity. For novel compounds like this compound, a key intermediate in medicinal chemistry, elucidating its crystal structure and that of its derivatives is crucial for rational drug design and development. This guide compares common crystallographic techniques and provides a procedural framework for researchers to obtain and interpret high-quality structural data.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process. The following diagram illustrates the typical experimental workflow for the crystallographic analysis of a small organic molecule.
Caption: Experimental workflow for X-ray crystallography.
The molecular structure of the parent compound, this compound, serves as the foundation for its derivatives.
Caption: Structure of this compound.
Comparison of Crystallographic Techniques
The choice between Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD) is a critical decision in the analytical process. While SCXRD is the gold standard for unambiguous structure determination, obtaining suitable single crystals can be a significant bottleneck.[1][2] PXRD offers an alternative for materials that are difficult to crystallize.[3][4]
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single crystal (typically 0.1-0.4 mm)[5] | Microcrystalline powder |
| Data Quality | High resolution, three-dimensional data | One-dimensional data, peak overlap is common |
| Information Yield | Precise bond lengths, bond angles, absolute stereochemistry[6] | Unit cell parameters, phase identification, crystal size |
| Structure Solution | Generally straightforward | Can be challenging due to data complexity[4] |
| Primary Use | Definitive molecular structure determination[6] | Phase purity analysis, polymorphism studies, quality control |
| Main Challenge | Growing a high-quality single crystal[1][7] | Solving complex structures from overlapping peaks |
Experimental Protocols
Detailed methodologies are essential for reproducibility and obtaining high-quality data. The following protocols provide a generalized framework for the crystallographic study of this compound derivatives.
Synthesis and Purification
A common synthetic route to derivatives of this scaffold involves nucleophilic aromatic substitution (SNAr) on the pyrimidine ring.
-
General Synthesis: 1-Boc-piperazine can be reacted with a suitably substituted dichloronitropyrimidine in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a non-nucleophilic base like potassium carbonate or diisopropylethylamine. The reaction mixture is typically heated to facilitate the substitution.
-
Purification: Following the reaction, the crude product is purified, commonly by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. The purity of the final compound should be assessed by NMR and mass spectrometry before proceeding to crystallization.
Crystallization
Growing diffraction-quality single crystals is often the most challenging step.[2] Several methods should be screened.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) is prepared in a vial. The vial is covered with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.[8]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container. This container is then placed inside a larger, sealed vessel containing a solvent in which the compound is less soluble (an "anti-solvent").[9] Vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[9]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents over time.
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.[10]
-
Diffractometer Setup: The mounted crystal is placed on a goniometer in an X-ray diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors.[6][10]
-
Data Acquisition: Monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected at different orientations. A complete dataset may take several hours to collect.[6]
Structure Solution and Refinement
This stage involves converting the raw diffraction data into a final, validated 3D model of the molecule.[11][12]
-
Data Integration and Scaling: The raw diffraction spots on the images are indexed and their intensities are measured. Corrections are applied for experimental factors like background noise and absorption.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.[11][13] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies.[10][12] The quality of the refinement is monitored using the R-factor and R-free values.[13]
-
Validation: The final structure is validated using software tools to check for geometric reasonability (bond lengths, angles) and overall quality. The refined coordinates are then typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Quantitative Data Presentation
Upon successful structure determination, the following crystallographic parameters should be reported. This table serves as a template for presenting experimental data for a series of this compound derivatives.
| Parameter | Derivative 1 | Derivative 2 | Alternative Compound |
| Empirical Formula | e.g., C₁₄H₁₉ClN₅O₄ | ||
| Formula Weight | e.g., 358.79 | ||
| Crystal System | e.g., Monoclinic | ||
| Space Group | e.g., P2₁/c | ||
| a (Å) | |||
| b (Å) | |||
| c (Å) | |||
| α (°) | 90 | ||
| β (°) | |||
| γ (°) | 90 | ||
| Volume (ų) | |||
| Z | |||
| Calculated Density (g/cm³) | |||
| Radiation (Å) | e.g., Mo Kα (0.71073) | ||
| Temperature (K) | e.g., 100(2) | ||
| Reflections Collected | |||
| Independent Reflections | |||
| R_int | |||
| Final R indices [I>2σ(I)] | |||
| wR₂(all data) | |||
| Goodness-of-Fit on F² | |||
| CCDC Deposition No. |
References
- 1. Advanced crystallisation methods for small organic molecules | CoLab [colab.ws]
- 2. sptlabtech.com [sptlabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. fiveable.me [fiveable.me]
- 11. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ou.edu [ou.edu]
- 13. X-Ray Crystallography - Refinement [my.yetnet.ch]
Safety Operating Guide
1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine proper disposal procedures
For Immediate Reference: This document outlines critical safety and logistical procedures for the proper disposal of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. All personnel must adhere to these guidelines in conjunction with their institution's specific protocols and all applicable local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals. The procedures detailed below are based on established best practices for handling halogenated and nitrated organic compounds, in accordance with regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2]
Immediate Safety Protocols & Hazard Assessment
This compound is a chemical that requires careful handling due to its potential hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[4]
-
Eye Protection: Safety glasses with side shields or goggles.[4][5]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[5] If significant dust is generated, a NIOSH/MSHA approved respirator may be necessary.[5]
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention if irritation occurs.[5]
-
Ingestion: Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Waste Characterization and Segregation
This compound is a halogenated, nitrated organic solid . Due to these characteristics, it is considered hazardous waste and must be segregated from non-hazardous and other types of chemical waste to prevent dangerous reactions and ensure proper disposal.
Key Incompatibilities:
-
Strong Oxidizing Agents: Do not mix with strong oxidizing agents.[5]
-
Incompatible Waste Streams: Take care not to mix with incompatible wastes.[6] It is economically and environmentally favorable to segregate halogenated and non-halogenated solvent waste streams.[6]
Step-by-Step Disposal Procedure
Step 1: Containerization
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[1]
-
Place a "Hazardous Waste" label on the container.[2]
-
Carefully transfer the solid waste into the container using a scoop or spatula. Avoid creating dust.[4] For residual amounts in the original container, it is recommended to rinse the container three times with a suitable solvent (e.g., acetone). The resulting rinsate is also considered hazardous waste and must be collected.[6]
Step 2: Labeling
-
The hazardous waste label must be filled out completely and legibly.
-
Clearly write the words "Hazardous Waste ".[2]
-
List all contents, including the full chemical name: "This compound ". If other chemicals are present, list them as well.
-
Indicate the specific hazards of the contents using pictograms or other warning conventions (e.g., Harmful, Irritant).[2]
-
Record the accumulation start date (the date the first drop of waste was added to the container).
Step 3: Storage (Satellite Accumulation Area)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[2][7]
-
Ensure the container is kept closed at all times except when adding waste.[7]
-
The SAA should be in a well-ventilated area, away from heat and sources of ignition.[5]
-
Secondary containment (such as a larger, chemically resistant tray) should be used to prevent spills.[1]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to a central accumulation area within three days.[2][7]
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
Final disposal will be handled by a licensed professional waste disposal service. The most common and recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like hydrogen chloride and nitrogen oxides.[8][9]
Regulatory and Safety Data Summary
| Parameter | Guideline / Information | Source |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [1][2] |
| Waste Classification | Hazardous Waste (Halogenated, Nitrated Organic Compound) | [6][10] |
| CAS Number | 147539-23-9 | [3][11] |
| Molecular Formula | C₁₃H₁₈ClN₅O₄ | [3][11] |
| Hazard Statements | H302, H315, H319, H332, H335 | [3] |
| Incompatible Materials | Strong oxidizing agents | [5] |
| Recommended Disposal | Licensed hazardous waste incineration | [8][9] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, lab coat | [4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. This compound | 147539-23-9 [sigmaaldrich.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ethz.ch [ethz.ch]
- 11. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
